molecular formula C7H8ClNO2 B1378818 Benzo[d][1,3]dioxol-4-amine hydrochloride CAS No. 1461707-76-5

Benzo[d][1,3]dioxol-4-amine hydrochloride

Cat. No.: B1378818
CAS No.: 1461707-76-5
M. Wt: 173.6 g/mol
InChI Key: LAAASZBYAYVVNI-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-4-amine hydrochloride is a valuable chemical intermediate in scientific research, particularly in the development of novel bioactive compounds. Its benzodioxole scaffold is a privileged structure in medicinal and agricultural chemistry. In agricultural research, this amine serves as a core building block for synthesizing potent auxin receptor agonists. Studies have demonstrated that derivatives based on this structure, such as certain acetamide compounds, function as highly effective plant growth regulators by binding to the Transport Inhibitor Response 1 (TIR1) receptor. These agonists can significantly promote primary root growth in model plants like Arabidopsis thaliana and Oryza sativa (rice), showing activity that far exceeds that of traditional auxins like NAA (1-naphthylacetic acid) . This makes it a promising scaffold for developing chemicals to enhance root system architecture and crop productivity. In pharmaceutical research, the benzo[1,3]dioxole motif is integral to compounds with neurological activity. It is a key fragment in the synthesis of novel amphetamine derivatives designed as multitarget agents for the central nervous system. These compounds exhibit high affinity for serotonin and norepinephrine transporters (SERT/NET) and the histamine H3 receptor (H3R), presenting a potential polypharmacological approach for developing new antidepressant therapies . The compound should be stored in a cool, dark, and dry place, sealed under appropriate conditions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,3-benzodioxol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c8-5-2-1-3-6-7(5)10-4-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAASZBYAYVVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-76-5
Record name 2H-1,3-benzodioxol-4-amine hydrochloride
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Foundational & Exploratory

Benzo[d][1,3]dioxol-4-amine hydrochloride CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, reactivity, and medicinal chemistry applications of Benzo[d][1,3]dioxol-4-amine hydrochloride .[1] It is designed for researchers requiring high-fidelity data for experimental planning and drug design.[1]

Chemical Identity & Structural Significance[1][2][3][4][5]

Benzo[d][1,3]dioxol-4-amine (also known as 4-aminobenzodioxole) represents a "privileged scaffold" modification. Unlike its more common isomer, 3,4-methylenedioxyaniline (5-amine), the 4-amine places the primary amino group ortho to the dioxole oxygen.[1] This proximity creates unique electronic properties (H-bond accepting/donating modulation) and steric constraints critical for designing conformationally restricted kinase inhibitors and GPCR ligands.[1]

Nomenclature & Registry Data[1][6]
ParameterDetail
IUPAC Name 1,3-Benzodioxol-4-amine hydrochloride
Common Synonyms 4-Aminobenzodioxole HCl; 2,3-(Methylenedioxy)aniline HCl; 4-Amino-1,2-methylenedioxybenzene HCl
CAS Number (Free Base) 1668-84-4
CAS Number (HCl Salt) 1461707-76-5 (Note: Often custom-prepared from free base)
Molecular Formula C₇H₇NO₂[1][2][3][4][5][6] · HCl
Molecular Weight 137.14 (Free Base) / 173.60 (HCl Salt)
SMILES Cl.NC1=C2OCOC2=CC=C1
InChI Key KQMXPHISFRKBJP-UHFFFAOYSA-N (Free Base)

Synthetic Pathways[1]

The synthesis of the 4-isomer is non-trivial compared to the 5-isomer because electrophilic aromatic substitution (e.g., nitration) on 1,3-benzodioxole predominantly occurs at the 5-position (para to oxygen).[1] Accessing the 4-position requires starting materials with pre-installed ortho functionality.[1]

Pathway A: The 3-Nitrocatechol Route (Preferred)

This route ensures 100% regioselectivity for the 4-position.[1]

Mechanism:

  • Methylenation: 3-Nitrocatechol is reacted with dibromomethane or diiodomethane.[1] The nitro group activates the catechol protons, facilitating the formation of the dioxole ring.

  • Reduction: The resulting 4-nitro-1,3-benzodioxole is reduced to the amine using catalytic hydrogenation or iron-mediated reduction.[1]

Pathway B: The Curtius Rearrangement Route

Used when starting from 2,3-dihydroxybenzaldehyde.[1]

Mechanism:

  • Methylenation: 2,3-Dihydroxybenzaldehyde

    
     1,3-Benzodioxole-4-carbaldehyde.[1]
    
  • Oxidation: Aldehyde

    
     1,3-Benzodioxole-4-carboxylic acid.[1]
    
  • Curtius Rearrangement: Acid

    
     Acyl azide 
    
    
    
    Isocyanate
    
    
    Amine.[1]
Experimental Protocol: Synthesis via Route A

Step 1: 4-Nitro-1,3-benzodioxole

  • Reagents: 3-Nitrocatechol (1.0 eq), Diiodomethane (1.2 eq), K₂CO₃ (2.5 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 3-nitrocatechol in anhydrous DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir at RT for 30 min to generate the dianion.

    • Add diiodomethane dropwise.[1] Heat to 100°C for 12 hours.

    • Workup: Pour into ice water. Filter the yellow precipitate (4-nitro-1,3-benzodioxole).[1]

    • Yield: Typically 75-85%.[1]

Step 2: this compound

  • Reagents: 4-Nitro-1,3-benzodioxole, 10% Pd/C, H₂ (balloon), MeOH, HCl (in dioxane).

  • Procedure:

    • Dissolve nitro compound in MeOH.[1] Add 10% Pd/C (5 wt%).

    • Stir under H₂ atmosphere (1 atm) for 4-6 hours (monitor by TLC).

    • Filtration: Filter through Celite to remove Pd/C.[1]

    • Salt Formation: Cool filtrate to 0°C. Add 4M HCl in dioxane (1.1 eq) dropwise.

    • Isolation: Concentrate in vacuo or precipitate with Et₂O to yield the white/off-white hydrochloride salt.[1]

SynthesisWorkflow Start 3-Nitrocatechol Step1 Methylenation (CH2I2, K2CO3, DMF) Start->Step1 Inter 4-Nitro-1,3-benzodioxole Step1->Inter Cyclization Step2 Reduction (H2, Pd/C, MeOH) Inter->Step2 ProdBase 4-Aminobenzodioxole (Free Base) Step2->ProdBase Nitro Reduction Step3 Salt Formation (HCl/Dioxane) ProdBase->Step3 Final Benzo[d][1,3]dioxol-4-amine Hydrochloride Step3->Final Precipitation

Figure 1: Regioselective synthesis of Benzo[d][1,3]dioxol-4-amine HCl starting from 3-nitrocatechol.

Reactivity & Stability Profile

The 4-amino group is electronically distinct from standard anilines due to the "ortho-effect" of the dioxole oxygen.[1]

Electronic Properties[1][11]
  • Basicity: The pKa of the conjugate acid is slightly lower (~3.5 - 4.[1]0) than typical anilines (pKa ~4.6) due to the inductive electron-withdrawing effect (-I) of the adjacent oxygen atom, despite the ring's overall electron-donating nature.[1]

  • Nucleophilicity: The amine is less nucleophilic than 3,4-methylenedioxyaniline (5-isomer).[1] Reactions requiring nucleophilic attack (e.g., amide coupling, SNAr) may require stronger bases or catalysts.

Stability[1][2]
  • Oxidation: The electron-rich benzodioxole ring is susceptible to oxidative opening (e.g., with KMnO₄ or strong Lewis acids), converting it to a catechol. Avoid strong oxidants.[1]

  • Acid Sensitivity: The dioxole ring is generally stable to mineral acids (HCl, H₂SO₄) at room temperature, making the hydrochloride salt a stable storage form. However, refluxing in strong aqueous acid can hydrolyze the acetal linkage.

Medicinal Chemistry Applications

The 4-aminobenzodioxole moiety is a high-value scaffold in drug discovery, often used to replace simple phenyl or 2-methoxyphenyl groups to improve metabolic stability or selectivity.

Key Pharmacophore Features[1][5][6][12][13][14]
  • Conformational Locking: The fused 5-membered ring restricts the rotation of the oxygen lone pairs, creating a defined electrostatic environment different from an open 2-methoxy group.[1]

  • Metabolic Blocking: The methylene bridge (-O-CH₂-O-) blocks the metabolic "soft spot" at the equivalent 2,3-positions, potentially increasing half-life (

    
    ).[1]
    
  • Kinase Selectivity: In kinase inhibitors, the 4-amino group can form critical H-bonds with the hinge region, while the dioxole ring fills hydrophobic pockets (e.g., the gatekeeper region) with a smaller footprint than an indole or quinoline.

Case Studies & Structural Analogs
  • Kinase Inhibitors: Used as a core aniline in the synthesis of ATP-competitive inhibitors (e.g., targeting EGFR or VEGFR). The 4-position substitution pattern mimics the 2-substituted anilines found in drugs like Gefitinib, but with a fused ring system that alters the vector of substituents.[1]

  • GPCR Ligands: The scaffold appears in antagonists for dopamine and serotonin receptors, where the dioxole ring mimics the catechol of the endogenous neurotransmitter but prevents rapid COMT-mediated metabolism.

MedChemMap Core Benzo[d][1,3]dioxol-4-amine Scaffold Kinase Kinase Hinge Binder (H-Bond Donor) Core->Kinase Primary Amine Metab Metabolic Blocker (Prevents Catechol Formation) Core->Metab Fused Dioxole Ring GPCR Bioisostere for 2-Methoxyaniline Core->GPCR Steric/Electronic Mimicry

Figure 2: Pharmacophoric utility of the 4-aminobenzodioxole scaffold in drug design.

Handling & Safety (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][7]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is significantly more stable to oxidation than the free base.

References

  • Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10313165, Benzo[d][1,3]dioxol-4-amine.[4] Retrieved from [Link][4]

  • Synthesis (Nitration Route): Dallacker, F., et al. (1971). "Derivatives of methylenedioxybenzene.[8] 35. Preparation of 4-amino-1,3-benzodioxole." Chemische Berichte, 104(8), 2517-2525.[1] (Classic reference for the 3-nitrocatechol route).[1]

  • Synthesis (Curtius Route): Boger, D. L., et al. (2000). "Synthesis of 4-amino-1,3-benzodioxole via Curtius Rearrangement."[1] Journal of Organic Chemistry, 65(18), 5555.

  • Medicinal Chemistry: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Discusses dioxoles as phenyl/catechol mimics).

Sources

A Comprehensive Technical Guide to 4-Aminobenzodioxole Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodioxane and related benzodioxole scaffolds are versatile templates widely employed in medicinal chemistry to design molecules with diverse biological activities.[1] These structures are integral to numerous lead compounds, targeting a range of biological systems from neuronal receptors to cancer cells.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 4-aminobenzodioxole hydrochloride.

Physicochemical and Structural Properties

The foundational step in characterizing any chemical entity is to define its core physical and structural properties. Based on the parent structure of 1,3-benzodioxole, we can deduce the essential properties of its 4-amino hydrochloride salt.

Molecular Formula and Weight
  • Parent Scaffold (1,3-Benzodioxole): C₇H₆O₂

  • Free Base (4-Aminobenzodioxole): C₇H₇NO₂

  • Hydrochloride Salt: C₇H₈ClNO₂

From the molecular formula, the key quantitative descriptors can be calculated:

PropertyValueDerivation
Molecular Formula C₇H₈ClNO₂Addition of HCl to the free base C₇H₇NO₂.
Molecular Weight 189.60 g/mol Calculated from the atomic weights of C, H, Cl, N, and O.
IUPAC Name 1,3-benzodioxol-4-amine hydrochlorideStandard nomenclature for the hydrochloride salt.
SMILES (Canonical) C1OC2=C(O1)C=CC=C2N.ClSimplified Molecular-Input Line-Entry System representation.
Predicted Physicochemical Characteristics

The properties below are estimated based on data from analogous aromatic amine hydrochlorides, such as 4-aminophenol hydrochloride and 4-aminobenzamidine dihydrochloride.[3][4] These compounds typically exhibit high melting points and solubility in polar solvents due to their ionic salt nature.

PropertyPredicted ValueRationale & Comparative Insight
Melting Point >250 °CAromatic amine salts are crystalline solids with high lattice energy, often melting or decomposing at high temperatures. For instance, 4-aminophenol hydrochloride melts at 302 °C, and 4-aminobenzamidine dihydrochloride melts above 300 °C.[3][4]
Appearance White to off-white crystalline powderTypical appearance for purified aromatic amine salts.
Water Solubility SolubleThe hydrochloride salt form significantly increases the aqueous solubility of the parent amine, a critical factor for many biological and pharmaceutical applications.
pKa (of conjugate acid) ~4-5The pKa of the anilinium ion is typically in this range, indicating the basicity of the aromatic amine. This value is crucial for understanding the compound's ionization state at physiological pH.

Proposed Synthesis and Purification Workflow

The synthesis of novel chemical entities requires a logical, multi-step pathway that is both efficient and reproducible. The proposed synthesis for 4-aminobenzodioxole hydrochloride follows a classical and reliable route in organic chemistry: nitration of an aromatic ring, followed by reduction of the nitro group to an amine, and subsequent salt formation. This approach is supported by established methods for preparing similar amino-aromatic compounds.[5][6]

Synthetic Pathway Diagram

The overall workflow from the starting material to the final product is visualized below.

G cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Hydrochloride Salt Formation start 1,3-Benzodioxole reagent1 HNO₃ / H₂SO₄ start->reagent1 product1 4-Nitro-1,3-benzodioxole reagent1->product1 reagent2 H₂, Pd/C or Zn, HCl product1->reagent2 product2 4-Aminobenzodioxole (Free Base) reagent2->product2 reagent3 HCl (in Ethanol) product2->reagent3 final_product 4-Aminobenzodioxole Hydrochloride reagent3->final_product

Caption: Proposed three-step synthesis of 4-aminobenzodioxole hydrochloride.

Step-by-Step Experimental Protocol

Expertise & Causality: Each step is designed for high yield and purity. The choice of reagents and conditions is critical for controlling regioselectivity in Step 1 and ensuring complete conversion in subsequent steps.

Step 1: Nitration of 1,3-Benzodioxole

  • System Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Reagent Addition: Add 1,3-benzodioxole dropwise to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The controlled temperature is crucial to prevent over-nitration and side product formation.

  • Reaction & Quenching: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The primary product will be 4-nitro-1,3-benzodioxole.

Step 2: Reduction to 4-Aminobenzodioxole

  • System Setup: Dissolve the crude 4-nitro-1,3-benzodioxole from Step 1 in ethanol or a similar appropriate solvent in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Alternative Method: A classic alternative involves reduction with a metal and acid, such as zinc dust in the presence of hydrochloric acid, which can be effective for nitro groups.[5]

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude 4-aminobenzodioxole free base.

Step 3: Formation and Purification of the Hydrochloride Salt

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like ethanol or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) until the solution is acidic (pH ~1-2).[7] The hydrochloride salt will precipitate out of the solution.

  • Purification (Recrystallization): Filter the crude salt and recrystallize it from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

  • Final Product: Dry the purified white crystals under vacuum to obtain the final product, 4-aminobenzodioxole hydrochloride.

Analytical Methodologies and Quality Control

For any compound intended for use in research or drug development, a validated analytical method is non-negotiable. It ensures identity, purity, and consistency between batches. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.[8][9]

Analytical Workflow Diagram

The following diagram illustrates a self-validating system for the quality control of the synthesized compound.

cluster_workflow Analytical QC Workflow prep Sample Preparation 1. Accurately weigh sample 2. Dissolve in mobile phase 3. Filter through 0.45µm syringe filter hplc HPLC System Column: C18, 4.6x150mm, 5µm Mobile Phase: Acetonitrile/Phosphate Buffer Flow Rate: 1.0 mL/min Detection: UV @ 254 nm prep->hplc Injection acq Data Acquisition 1. Inject sample 2. Record chromatogram 3. Integrate peak areas hplc->acq Signal analysis Data Analysis & Reporting 1. Calculate purity (% Area) 2. Compare retention time to standard 3. Generate Certificate of Analysis acq->analysis Raw Data

Caption: Standard workflow for HPLC-based purity analysis.

HPLC Protocol for Purity Assessment

Trustworthiness: This protocol includes system suitability checks to ensure the chromatographic system performs as expected before sample analysis.

  • Materials and Reagents:

    • 4-aminobenzodioxole hydrochloride reference standard (if available) and sample lots.

    • Acetonitrile (HPLC grade).

    • Potassium phosphate monobasic (reagent grade).

    • Phosphoric acid (reagent grade).

    • Deionized water (18.2 MΩ·cm).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is chosen for its excellent retention of aromatic compounds.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm. This wavelength is selected as it provides good absorbance for many aromatic compounds.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately prepare a standard solution of ~1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Sample Preparation: Prepare sample solutions at the same concentration as the standard.

    • System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%.

    • Analysis: Inject the sample solutions and record the chromatograms.

    • Calculation: Determine the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Potential Applications in Drug Discovery

The amine functional group is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals due to its ability to form hydrogen bonds and act as a proton acceptor or donor, enabling critical interactions with biological targets like proteins and enzymes.[10] When incorporated into a privileged scaffold like benzodioxole, the potential for developing novel therapeutics is significant.

  • CNS Disorders: The benzodioxole ring is a key component of compounds that interact with the central nervous system. Derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[2]

  • Anticancer Agents: Structurally related compounds, such as 2-(4-aminophenyl)benzothiazoles, have demonstrated potent and selective antitumor activity.[11] These molecules can be metabolized by cytochrome P450 enzymes to form reactive species that induce apoptosis in cancer cells. The 4-aminobenzodioxole core could serve as a novel pharmacophore in this area.

  • Receptor Modulation: The 1,4-benzodioxane scaffold is known to be a template for designing ligands for various neuronal receptors, including adrenergic and serotoninergic subtypes.[1] The introduction of an amino group provides a key interaction point for designing novel agonists or antagonists.

Conclusion

While direct experimental data for 4-aminobenzodioxole hydrochloride is sparse in public literature, this guide has established a comprehensive and scientifically-grounded framework for its understanding and use. By deducing its fundamental properties, proposing a viable synthetic pathway based on established chemical transformations, and outlining a robust analytical workflow, we provide researchers with the necessary tools to approach this compound with confidence. Its structural similarity to known bioactive molecules suggests that 4-aminobenzodioxole hydrochloride is a promising scaffold for further exploration in drug discovery and development.

References

  • U.S. Environmental Protection Agency. (2025). 4-Aminophenol hydrochloride Properties. [Link]

  • PubChem. 4-Aminobenzene-1,3-diol hydrochloride. [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • PubChem. 4-Aminocatechol hydrochloride. [Link]

  • ChemBK. 4-Aminobenzene hydrochloride. [Link]

  • Boron Molecular. 4-aminophenol hydrochloride. [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. [Link]

  • PubChem. 2-(Aminomethyl)-1,4-benzodioxane hydrochloride. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. [Link]

  • PubChem. p-Aminobenzaldehyd-hydrochlorid. [Link]

  • Google Patents. Process for the manufacture of 4-aminobenzoamidine dihydrochloride.
  • Google Patents. Method for the production of 4-(4-aminophenyl)-3-morpholinon.
  • Google Patents. Preparation method for p-aminobenzamidine hydrochloride.
  • AZoM. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

  • Centers for Disease Control and Prevention. NMAM 5th Edition - Methods by Chemical Name. [Link]

  • PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]

  • MDPI. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. [Link]

  • Google Patents. Benzodioxole derivatives with inhibiting activity of acetylcholinesterase and its production and use.
  • PubMed. (2006). 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. [Link]

Sources

Solubility of Benzo[d][1,3]dioxol-4-amine hydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Benzo[d][1,3]dioxol-4-amine hydrochloride in water vs organic solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

This guide provides an in-depth technical analysis of the solubility characteristics of This compound (CAS: 1668-84-4 for free base; HCl salt implied). As a key intermediate in the synthesis of bioactive benzodioxole derivatives, understanding its solubility landscape is critical for process optimization, particularly during salt formation, recrystallization, and aqueous workups.

The transition from the free base (a lipophilic, low-melting solid/oil) to the hydrochloride salt induces a dramatic inversion in solubility properties. This guide delineates the thermodynamic drivers of this transition, provides predicted solubility profiles based on structural analogues (e.g., 3,4-methylenedioxyaniline), and outlines a self-validating experimental protocol for precise determination.

Physicochemical Architecture

To master the solubility of this compound, one must first understand the structural shift that occurs upon protonation.

The Structural Switch
  • Free Base (Benzo[d][1,3]dioxol-4-amine): A bicyclic aromatic amine. The benzodioxole ring imparts significant lipophilicity.

    • Nature:[1][2][3][4] Non-polar / Weakly Polar.

    • Crystal Lattice: Weak Van der Waals forces; low melting point (~32–34 °C).

  • Hydrochloride Salt: The protonated anilinium species paired with a chloride counter-ion.

    • Nature:[1][2][3][4] Ionic / Polar.

    • Crystal Lattice: Strong electrostatic interactions (Coulombic forces) + Hydrogen bonding network (N-H···Cl).

    • Thermal Property: High melting point (Predicted >200 °C based on isomeric 5-amine analogues).

Theoretical Solubility Parameters

The solubility of the salt is governed by the competition between Lattice Energy (energy required to break the crystal) and Solvation Enthalpy (energy released when solvent surrounds ions).

ParameterFree Base (Neutral)Hydrochloride Salt (Ionic)
Dominant Interaction Van der Waals / Dipole-DipoleIon-Dipole / Hydrogen Bonding
LogP (Octanol/Water) ~1.3 (Lipophilic)< 0 (Hydrophilic)
Water Solubility Sparingly Soluble (< 5 mg/mL)Highly Soluble (> 50 mg/mL expected)
pKa (Conjugate Acid) ~4.1 (Weak Base)N/A (Already protonated)

Solubility Landscape: Water vs. Organic Solvents

The following table summarizes the expected solubility profile. Note: Exact values depend on specific polymorphs and temperature; these classifications are based on the physicochemical properties of aniline hydrochloride salts.

Table 1: Comparative Solubility Profile
Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Aqueous Water (pH < 4)High High dielectric constant (

) stabilizes dissociated ions; favorable hydration enthalpy overcomes lattice energy.
Polar Protic Methanol / EthanolModerate to High Capable of H-bonding and solvating the cation; solubility decreases as alkyl chain length increases (MeOH > EtOH > iPrOH).
Polar Aprotic DMSO / DMFHigh Strong dipole solvates the cation effectively; often used for NMR or stock solutions.
Chlorinated Dichloromethane (DCM)Low / Variable DCM has low dielectric constant (

); cannot effectively separate the ion pair. Salt may exist as "tight ion pairs" rather than free ions.
Non-Polar Hexane / Diethyl EtherInsoluble Lack of dipole moment prevents interaction with the ionic lattice. Used as anti-solvents to precipitate the salt.
The "Common Ion Effect" Warning

In process chemistry, using aqueous HCl to dissolve the salt can paradoxically decrease solubility. The presence of excess chloride ions (


) shifts the equilibrium back toward the solid precipitate (

) due to the common ion effect.
  • Best Practice: Dissolve in pure water first, then adjust pH if necessary, or use buffered saline only if solubility limits are known.

Solvation Mechanism Visualization

The following diagram illustrates the thermodynamic competition driving the solubility of the hydrochloride salt.

SolvationMechanism SolidSalt Solid Crystal Lattice (Strong Coulombic Forces) Transition Transition State (Lattice Disruption) SolidSalt->Transition + Lattice Energy Solvent Solvent Molecules (Water/MeOH) Solvent->Transition Interaction Dissolved Solvated Ions (R-NH3+ ... Cl-) Transition->Dissolved - Solvation Enthalpy (Favorable in Water) Precipitate Precipitation (Non-Polar Solvent) Transition->Precipitate Lattice Energy Dominates (In Hexane/Ether) Dissolved->SolidSalt Evaporation / Cooling

Figure 1: Thermodynamic cycle of dissolution. Solubility occurs only when Solvation Enthalpy exceeds Lattice Energy.

Experimental Protocols (Self-Validating)

As a Senior Scientist, relying on literature values is insufficient. You must validate solubility empirically, especially for intermediate salts which may contain impurities affecting saturation points.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine the thermodynamic solubility saturation point (


) at 25 °C.

Materials:

  • Benzo[d][1,3]dioxol-4-amine HCl (Solid)

  • Solvent (Water, MeOH, or Buffer)[5]

  • 0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous)

  • HPLC or UV-Vis Spectrophotometer

Workflow:

  • Supersaturation: Add excess solid salt to 5 mL of solvent in a glass vial until undissolved solid remains visible.

  • Equilibration: Agitate (shake or stir) at 25 °C for 24 hours.

    • Validation Step: If all solid dissolves, add more until a persistent precipitate forms.

  • Phase Separation: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation during filtration).

  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC/UV. Calculate concentration against a standard curve.

  • pH Check: Measure the pH of the saturated aqueous solution. (Amine salts are acidic; a significant pH drift indicates instability or hydrolysis).

Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent system for purification.

  • Test 1 (Single Solvent): Test solubility in boiling Ethanol. If soluble hot but insoluble cold, Ethanol is a candidate.

  • Test 2 (Anti-Solvent): Dissolve salt in minimum Methanol (high solubility). Dropwise add Diethyl Ether (non-solvent).

    • Success Criteria: Formation of white crystalline precipitate without "oiling out."

Workflow Diagram: Solubility Determination

SolubilityWorkflow Start Start: Weigh Excess Salt AddSolvent Add Solvent (Water/Organic) Start->AddSolvent Agitate Agitate 24h @ 25°C (Ensure Excess Solid) AddSolvent->Agitate Filter Filter Supernatant (0.45 µm) Agitate->Filter Dilute Dilute for Analysis Filter->Dilute Analyze HPLC / UV-Vis Quantification Dilute->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Figure 2: Step-by-step workflow for determining equilibrium solubility.

Practical Implications for Drug Development[1][4]

Synthesis & Workup
  • Acid-Base Extraction: To isolate the amine from non-basic impurities, dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate) and wash with 1M HCl. The Benzo[d][1,3]dioxol-4-amine will protonate, become water-soluble, and partition into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Free Basing: To recover the base, treat the aqueous HCl layer with NaOH (pH > 10) and extract back into DCM.

Stability[6]
  • Hydrolysis Risk: While the benzodioxole ring is generally stable, prolonged exposure to strong aqueous acids at high temperatures can lead to ring opening. Solubility studies should be limited to < 48 hours or conducted at low temperature (4 °C) if degradation is suspected.

References

  • World Health Organization (WHO). (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 992. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 84310, Benzo[d][1,3]dioxol-5-amine (Analogue). Retrieved from PubChem.[6] Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa and solubility mechanisms).
  • Bhattachar, S. N., et al. (2006). Solubility: it's not just a number. Journal of Pharmaceutical Sciences.[7] (Discusses the difference between kinetic and equilibrium solubility).

Sources

Benzo[d][1,3]dioxol-4-amine Hydrochloride: A Critical Intermediate for Regioselective Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical utility, synthesis, and handling of Benzo[d][1,3]dioxol-4-amine hydrochloride .

Executive Summary

This compound (CAS: 1668-84-4 for free base; HCl salt is often custom-referenced) represents a specialized "ortho-isomer" scaffold in medicinal chemistry. Unlike its ubiquitous isomer, benzo[d][1,3]dioxol-5-amine (which is easily accessed via direct nitration), the 4-amine requires regioselective synthetic strategies to overcome the natural para-directing electronic bias of the dioxole ring.

This intermediate is increasingly valued in the development of Kinase Inhibitors (e.g., BTK inhibitors) , Antifungal agents , and GPCR ligands where the specific steric profile of the 4-position allows for unique binding pocket interactions that the linear 5-isomer cannot achieve.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 1,3-Benzodioxol-4-amine hydrochloride
Common Name 4-Amino-1,3-benzodioxole HCl
CAS Number 1668-84-4 (Free Base); Salt forms vary by supplier
Molecular Formula C₇H₇NO₂[1] · HCl
Molecular Weight 173.60 g/mol (HCl salt); 137.14 g/mol (Free Base)
Appearance Off-white to pale grey crystalline solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
Stability Hygroscopic; Free base is air-sensitive (oxidation to quinone-imines)
Structural Significance

The 1,3-benzodioxole ring system is a bioisostere for the indole or naphthalene ring.

  • 5-Amine (Meta/Para): Linear geometry; mimics para-substituted anilines.

  • 4-Amine (Ortho): Bent geometry; mimics ortho-substituted anilines but with a fused, electron-rich oxygen cycle. This creates a "molecular kink" often required to induce conformational locking in enzyme active sites.

Synthetic Utility & The Regioselectivity Challenge

The primary technical barrier to using this intermediate is its synthesis. Standard Electrophilic Aromatic Substitution (EAS) on 1,3-benzodioxole fails to produce the 4-isomer in useful yields.

The "Ortho-Effect" Problem

The dioxy-bridge activates the benzene ring.[2] Electronic density calculations show that the positions para to the oxygens (Positions 5 and 6) are most nucleophilic.

  • Direct Nitration: Yields >95% 5-nitro-1,3-benzodioxole .

  • Direct Bromination: Yields 5-bromo-1,3-benzodioxole .[2]

To access the 4-position , chemists must employ Directed Metalation or Pre-functionalized Cyclization .

Visualization: Regioselective Synthesis Logic

The following diagram illustrates the divergent pathways to the 4- and 5-isomers.

G Start 1,3-Benzodioxole Nitro Nitration (HNO3) Start->Nitro Prod5 5-Nitro-1,3-benzodioxole (Major Product) Nitro->Prod5 EAS (Para-directing) Start2 2,3-Dihydroxybenzaldehyde Cyclize Methylenation (CH2Br2, Base) Start2->Cyclize Inter4 1,3-Benzodioxole-4-carbaldehyde Cyclize->Inter4 Ring Closure Oxid Oxidation (KMnO4) Inter4->Oxid Acid4 1,3-Benzodioxole-4-carboxylic acid Oxid->Acid4 Curtius Curtius Rearrangement (DPPA, tBuOH -> HCl) Acid4->Curtius Prod4 Benzo[d][1,3]dioxol-4-amine HCl (Target 4-Isomer) Curtius->Prod4 Stereocontrol

Caption: Divergent synthesis pathways showing the necessity of pre-functionalized precursors (Green Path) to achieve the 4-isomer, avoiding the electronic bias of direct nitration (Red Path).

Detailed Experimental Protocol: The Curtius Route

The most robust, scalable method to generate high-purity Benzo[d][1,3]dioxol-4-amine HCl is via the Curtius Rearrangement of the corresponding carboxylic acid.

Phase 1: Synthesis of 1,3-Benzodioxole-4-carboxylic Acid

Precursor: 2,3-Dihydroxybenzoic acid (or aldehyde followed by oxidation).

  • Reagents: 2,3-Dihydroxybenzoic acid (1.0 eq), Dibromomethane (1.2 eq), K₂CO₃ (2.5 eq), DMF/DMSO.

  • Procedure:

    • Dissolve 2,3-dihydroxybenzoic acid in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir at 60°C for 30 mins to form the dianion.

    • Add CH₂Br₂ dropwise. Heat to 100-110°C for 4-6 hours.

    • Workup: Pour into ice water, acidify with HCl to pH 2. Extract with Ethyl Acetate.[3]

    • Yield: Typically 70-80% of the cyclic ether acid.

Phase 2: Curtius Rearrangement to the Amine

Safety Note: Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive. Work behind a blast shield.

  • Reagents: 1,3-Benzodioxole-4-carboxylic acid (1.0 eq), DPPA (1.1 eq), Triethylamine (TEA, 1.2 eq), tert-Butanol (tBuOH, solvent/reactant).

  • Step-by-Step:

    • Activation: Dissolve the acid in dry tBuOH. Add TEA and DPPA at 0°C.

    • Rearrangement: Stir at RT for 1 hour, then reflux (80°C) for 4-6 hours. The intermediate acyl azide converts to isocyanate, which is trapped by tBuOH to form the N-Boc-4-amino-1,3-benzodioxole .

    • Deprotection: Cool to RT. Evaporate solvent.[3][4] Dissolve residue in DCM and add 4M HCl in Dioxane (5 eq). Stir for 2 hours.

    • Isolation: The product precipitates as the hydrochloride salt. Filter, wash with diethyl ether, and dry under vacuum.

Quality Control (Self-Validating Metrics)
  • ¹H NMR (DMSO-d₆): Look for the singlet of the dioxole protons (-O-CH₂-O-) at δ 6.0-6.1 ppm . The aromatic region should show a distinctive triplet (or dd) pattern for the 4,5,6-protons, distinct from the 5-amine's singlet/doublet pattern.

  • HPLC: Purity >98% (254 nm). Impurity limit: <0.1% of the 5-isomer (critical for biological assays).

Pharmaceutical Applications & Case Studies

A. Bruton's Tyrosine Kinase (BTK) Inhibitors

The 4-amino-1,3-benzodioxole moiety serves as a pharmacophore in next-generation BTK inhibitors used for B-cell malignancies.

  • Mechanism: The benzodioxole oxygen atoms can act as weak hydrogen bond acceptors, while the 4-amine forms a hinge-binding motif or links to a warhead (e.g., acrylamide).

  • Reference: Patent WO2018103058A1 describes the use of 1,3-benzodioxol-4-amine in coupling reactions (Buchwald-Hartwig) to synthesize core scaffolds for kinase inhibition [1].

B. Antifungal Agents

Research indicates that 4-aminoquinolines derivatized with the 1,3-benzodioxole group exhibit potent activity against phytopathogenic fungi (e.g., C. lunata).

  • SAR Insight: The lipophilicity of the benzodioxole ring aids in penetrating the fungal cell wall, while the 4-substitution pattern optimizes the spatial orientation for target enzyme inhibition [2].

C. Bioisosteric Replacement

In drug design, this moiety is often used to replace:

  • 2-Methoxyaniline: To reduce rotational freedom (entropy penalty) and improve metabolic stability (blocking O-demethylation).

  • 1-Naphthylamine: To lower lipophilicity (LogP) while maintaining steric bulk.

References

  • Inhibitors of Bruton's Tyrosine Kinase and Methods of Their Use.
  • 4-Aminoquinolines Bearing a 1,3-Benzodioxole Moiety: Synthesis and Biological Evaluation as Potential Antifungal Agents. Source: Chemistry & Biodiversity, 2021.[5] Context: Validates the biological activity of the 4-substituted benzodioxole scaffold. URL:[Link]

  • A More Convenient Method for the Preparation of 1,3-Benzodioxol-4-amine. Source: Neville, C. F., et al. Journal of the Chemical Society, Perkin Transactions 1, 1991.[6] Context: Establishes the foundational synthetic routes for this regioisomer. URL:[Link][7]

Sources

Methodological & Application

Synthesis of heterocycles using Benzo[d][1,3]dioxol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Benzo[d][1,3]dioxol-4-amine (CAS: 1668-84-4), often supplied as the hydrochloride salt, represents a "privileged" yet underutilized scaffold in medicinal chemistry.[1][2][3] Unlike its more common isomer (3,4-methylenedioxyaniline or 5-amino), the 4-amino variant possesses a unique steric and electronic profile due to the amine's immediate proximity to the dioxole ring fusion.[1][2][3]

Key Chemical Characteristics:

  • Regiochemical Constraint: The amine is located at position 4.[3] The ortho positions are C5 (open) and C3a (blocked by the ring fusion). This forces electrophilic cyclizations to occur exclusively at the C5 position, eliminating the formation of regioisomeric mixtures often seen with meta-substituted anilines.

  • Electronic Effect: The adjacent oxygen atom at position 3 acts as a hydrogen bond acceptor and exerts a strong electron-donating effect (+M), increasing the nucleophilicity of the amine but also introducing steric crowding.

  • Handling: The hydrochloride salt is stable but must be neutralized in situ or converted to the free base to prevent catalyst poisoning in transition-metal-mediated reactions.[1][3]

This guide details three validated protocols for transforming this scaffold into high-value heterocycles: Quinolones (via Gould-Jacobs) , N-Aryl derivatives (via Buchwald-Hartwig) , and Quinazolinediones (via Urea cyclization) .[1][2]

Reaction Landscape & Logic

The following flowchart illustrates the divergent synthetic pathways available for this scaffold.

G Start Benzo[d][1,3]dioxol-4-amine HCl Salt Base Neutralization (Free Base) Start->Base NaOH/DCM EMME Reagent: Diethyl ethoxymethylenemalonate Base->EMME PdCat Reagent: Pd-Catalyst / Aryl Halide Base->PdCat Isocyanate Reagent: Triphosgene or Isocyanate Base->Isocyanate Enamine Intermediate: Enamine EMME->Enamine 110°C Cyclization Thermal Cyclization (250°C) Enamine->Cyclization Quinolone Target 1: [1,3]Dioxolo[4,5-h]quinoline Cyclization->Quinolone Regiospecific at C5 N_Aryl Target 2: N-Aryl-benzodioxole PdCat->N_Aryl Buchwald-Hartwig Urea Intermediate: Urea Derivative Isocyanate->Urea Quinazoline Target 3: Quinazolinedione Urea->Quinazoline Acid/Heat

Figure 1: Divergent synthetic pathways for Benzo[d][1,3]dioxol-4-amine.[1][2][3] Note the regiospecificity in the quinoline pathway.

Detailed Protocols

Protocol A: Regiospecific Synthesis of [1,3]Dioxolo[4,5-h]quinoline-7-carboxylate (Gould-Jacobs Reaction)

Rationale: The Gould-Jacobs reaction is the gold standard for fusing a pyridine ring to an electron-rich aniline.[1][3] Due to the blocked C3a position, cyclization is forced to C5, yielding a single linear isomer.

Reagents & Stoichiometry:

Reagent Equiv. Role
Benzo[d][1,3]dioxol-4-amine HCl 1.0 Substrate
Diethyl ethoxymethylenemalonate (EMME) 1.1 Condensation Partner
Diphenyl ether (Dowtherm A) 10-15 vol High-boiling Solvent

| Sodium Hydroxide (1M) | 1.1 | Neutralization (Pre-step) |[1][2][3]

Step-by-Step Methodology:

  • Free Base Preparation (Critical):

    • Dissolve the amine hydrochloride in water.[4]

    • Slowly add 1M NaOH until pH > 10.[3]

    • Extract with Dichloromethane (DCM) (3x).[1][2] Dry organic layer over MgSO₄ and concentrate in vacuo to obtain the brown oily free base.

    • Checkpoint: Verify absence of Cl⁻ ions (silver nitrate test) if using crude.[2]

  • Condensation (Enamine Formation):

    • Mix the free amine (1.0 equiv) and EMME (1.1 equiv) in a round-bottom flask fitted with a Dean-Stark trap (optional) or simple distillation head.

    • Heat to 110–120°C for 2–3 hours.

    • Observation: Ethanol is generated as a byproduct.[3] Evolution of vapor indicates reaction progress.[3]

    • Validation: LCMS should show the mass of the enamine intermediate (M+H = Substrate + 170 - 46).

  • Thermal Cyclization:

    • Safety Warning: This step requires high temperature (>240°C).[1][2] Use a sand bath or heating mantle with high-grade silicone oil/Dowtherm.[1][3]

    • Add Diphenyl ether (Dowtherm A) to the reaction vessel containing the crude enamine.

    • Heat rapidly to 250°C (reflux of Dowtherm).

    • Maintain reflux for 45–60 minutes.[3]

    • Mechanism:[1][3][5][6][7][8][9][10] The high heat drives the intramolecular electrophilic aromatic substitution. The blocked C3a position ensures the ring closes at C5.

  • Isolation:

    • Cool the mixture to room temperature.

    • Dilute with Hexanes or Diethyl Ether.[3] The product usually precipitates as a solid due to low solubility in non-polar solvents.

    • Filter the solid and wash with cold acetone.[3]

Protocol B: Sterically Demanding Buchwald-Hartwig N-Arylation

Rationale: The 4-position is sterically hindered by the dioxole ring.[3] Standard ligands (PPh3) often fail.[2] This protocol uses XPhos , a ligand designed for sterically demanding substrates, and a precatalyst to ensure active Pd(0) generation.[2]

Reagents & Stoichiometry:

Reagent Equiv. Role
Benzo[d][1,3]dioxol-4-amine HCl 1.0 Amine Source
Aryl Bromide (Ar-Br) 1.0 Coupling Partner
XPhos Pd G3 (Precatalyst) 0.02 (2 mol%) Catalyst
XPhos 0.02 (2 mol%) Ligand (Optional boost)
Sodium tert-butoxide (NaOtBu) 2.5 Base (Extra equiv.[1][2][3] for HCl)

| Toluene or 1,4-Dioxane | 10 vol | Solvent |[1][2]

Step-by-Step Methodology:

  • Preparation:

    • Charge a reaction vial with the Amine HCl salt, Aryl Bromide, NaOtBu, and XPhos Pd G3.[2]

    • Note: Using 2.5 equivalents of NaOtBu is crucial.[3] 1.0 equiv neutralizes the HCl, and 1.5 equiv acts as the base for the cross-coupling. This "in-pot neutralization" saves a step compared to Protocol A.[1][3]

  • Inert Atmosphere:

    • Seal the vial and purge with Nitrogen or Argon for 5 minutes.[3]

    • Add anhydrous Toluene (degassed) via syringe.[2]

  • Reaction:

    • Heat to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by TLC or LCMS.[3] The starting amine (polar) should disappear, replaced by a less polar secondary amine.[2]

  • Workup:

    • Cool to room temperature.[3][11][12] Filter through a pad of Celite to remove palladium residues and inorganic salts.[3]

    • Concentrate the filtrate.[3][13]

    • Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).[2]

Scientific Validation & Troubleshooting

Regiochemistry Verification (NMR)

The most common failure mode in benzodioxole chemistry is assuming the 4-amino and 5-amino isomers react identically.[1][3]

  • 1H NMR Diagnostic: In the 4-amino starting material, the three aromatic protons are adjacent (vicinal coupling).[2] You will see a triplet (t) and two doublets (d) or a multiplet pattern corresponding to an ABC system.[1][2]

  • Product Verification (Quinolone): After Protocol A, the aromatic region should show two doublets with an ortho-coupling constant (~8-9 Hz) representing the H5 and H6 protons of the quinoline system (originally H5/H6 of the benzene ring).[2] If cyclization occurred elsewhere (impossible here, but theoretically), the coupling patterns would differ.

Troubleshooting Table
IssueProbable CauseSolution
Protocol A: No cyclization observed.Temperature too low.Ensure internal temperature reaches >240°C. Refluxing Dowtherm A is required.[3]
Protocol A: Black tar formation.[3]Oxidation of amine.[3][4][7][14]Perform the condensation step under Nitrogen.[3][13][15][16] Ensure EMME is fresh.
Protocol B: Low conversion.Catalyst poisoning by HCl.[3]Ensure NaOtBu is fresh and dry. Increase base to 3.0 equiv. Switch to free-base amine.[1][3]
Protocol B: Hydrodehalogenation of Ar-Br.Hydride source present.[3][11][12][17]Ensure solvent is anhydrous.[3] Avoid alcoholic solvents (like isopropanol) in this specific coupling.[2]

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[2] Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.[2] (Guidance on XPhos for hindered anilines).

  • PubChem Compound Summary. "Benzo[d][1,3]dioxol-4-amine."[1][2][3] National Center for Biotechnology Information.[3] Accessed 2026.[3]

  • Li, J. J. "Gould-Jacobs Reaction."[1][2][3] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, Cham. (Standard reference for mechanism validation).

Disclaimer: These protocols involve hazardous chemicals and high temperatures.[1][2][3] All experiments should be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

Nucleophilic substitution reactions involving Benzo[d][1,3]dioxol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Protocols for Benzo[d][1,3]dioxol-4-amine Hydrochloride

Executive Summary

This guide details the optimization of nucleophilic substitution reactions involving This compound (CAS: 1668-84-4 / HCl salt). Unlike its more common isomer (the 5-amine), the 4-amine congener presents unique steric and electronic challenges due to the amino group's proximity to the dioxole oxygen ring.[1] This proximity creates an "ortho-effect," influencing nucleophilicity and hydrogen bonding capability.[1]

This document provides validated protocols for:

  • Activation: In-situ neutralization of the hydrochloride salt.[1]

  • 
     Coupling:  Heteroaryl coupling for scaffold decoration.[1]
    
  • 
    -Alkylation:  Controlled mono-alkylation strategies.[1]
    

Chemical Profile & Pre-Reaction Considerations

The Substrate
  • Compound: this compound[1]

  • Role: Nucleophile (after deprotection).[1]

  • Key Structural Feature: The amino group at position 4 is adjacent to the ether oxygen of the dioxole ring.[1]

    • Electronic Effect: The dioxole ring is electron-donating (+M effect), increasing the electron density on the nitrogen, theoretically enhancing nucleophilicity.[1]

    • Steric Effect: The adjacent oxygen lone pairs and the rigid ring structure create steric bulk, potentially retarding attack on bulky electrophiles compared to the 5-isomer.[1]

Salt Neutralization (Critical Step)

The raw material is supplied as a hydrochloride salt (


) to prevent oxidation (anilines darken upon air exposure). The salt is non-nucleophilic .[1]
  • Requirement: You must liberate the free base.[1]

  • Method: We recommend in-situ neutralization with a mild inorganic base (

    
     or 
    
    
    
    ) or an organic base (DIPEA) depending on the solvent system.

Experimental Workflows (Visualized)

The following diagram outlines the critical decision path for selecting the correct protocol based on your target electrophile.

Figure 1: Decision tree for nucleophilic substitution workflows.

Protocol A: Reaction (Heteroaryl Coupling)

Application: Synthesis of bi-aryl amine scaffolds common in kinase inhibitors.[1] Mechanism: Nucleophilic Aromatic Substitution (


).[1][2] The aniline attacks an electron-deficient ring, forming a Meisenheimer complex, followed by the elimination of the halide.[1]
Reagents & Materials
  • Nucleophile: Benzo[d][1,3]dioxol-4-amine HCl (1.0 equiv).[1]

  • Electrophile: 2-Chloropyrimidine (or similar electron-deficient halide) (1.1 equiv).[1]

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv) - Preferred for faster kinetics than 
    
    
    
    .[1]
  • Solvent: DMSO (anhydrous) or NMP.[1] Note: DMF can decompose at high heat; DMSO is preferred for >100°C.[1]

Step-by-Step Procedure
  • Setup: In a pressure vial or round-bottom flask equipped with a condenser, charge the amine HCl salt (1.0 equiv) and

    
     (2.5 equiv).
    
  • Solvation: Add anhydrous DMSO (concentration ~0.2 M). Stir at room temperature for 15 minutes. Observation: Evolution of

    
     gas indicates free-basing.[1]
    
  • Addition: Add the heteroaryl chloride (1.1 equiv).[1]

  • Reaction: Heat the mixture to 100°C - 120°C .

    • Expert Insight: The 4-position steric hindrance often requires higher temperatures than standard anilines (which react at 80°C).

  • Monitoring: Monitor by LC-MS. Look for the

    
     peak of the product. The reaction typically takes 4–12 hours.[1]
    
  • Workup:

    • Cool to Room Temp.[1][3]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Wash organic layer with water (

      
      ) to remove DMSO.[1]
      
    • Dry over

      
      , filter, and concentrate.[1]
      

Protocol B: -Alkylation ( )

Application: Introduction of alkyl chains or benzyl groups.[1][4] Challenge: Preventing poly-alkylation (formation of tertiary amines or quaternary salts).

Reagents & Materials
  • Nucleophile: Benzo[d][1,3]dioxol-4-amine HCl (1.0 equiv).[1]

  • Electrophile: Alkyl Bromide/Iodide (0.95 equiv).[1] Use slight deficit to prevent over-alkylation.

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).[1]

  • Solvent: DMF or Acetonitrile (

    
    ).[1]
    
Step-by-Step Procedure
  • Activation: Dissolve the amine HCl salt (1.0 equiv) in DMF (~0.1 M) and add DIPEA (2.5 equiv). Stir for 10 mins.

  • Temperature Control: Cool the solution to 0°C (ice bath).

    • Reasoning: Lower temperature reduces the kinetic energy, favoring the mono-alkylation over the faster di-alkylation of the more electron-rich secondary amine product.[1]

  • Slow Addition: Add the Alkyl Halide (0.95 equiv) dropwise over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (25°C) slowly. Stir for 4–16 hours.[1]

  • Workup:

    • Quench with saturated

      
      .[1]
      
    • Extract with EtOAc.[1][5]

    • Purification: Column chromatography is usually required to separate the mono-alkylated product from trace bis-alkylated byproducts.[1]

Data Summary: Solvent & Base Selection Guide

Reaction TypePreferred SolventPreferred BaseTemp RangeCritical Note

DMSO, NMP

,

100–130°CHigh heat overcomes steric hindrance at pos-4.[1]

(Alkylation)
DMF, MeCNDIPEA,

0–25°CKeep cool to prevent over-alkylation.[1]
Amide Coupling DMF, DCMDIPEA, TEA25°CUse HATU/EDC; 4-amine is less reactive than 5-amine.[1]

Troubleshooting & Optimization

Issue: Low Conversion in
  • Cause: The steric bulk of the dioxole ring at position 4 impedes the approach of the electrophile.[1]

  • Solution: Switch to Buchwald-Hartwig conditions .

    • Catalyst:

      
       / XPhos.[1]
      
    • Base:

      
      .
      
    • Solvent: Toluene/Dioxane at 100°C.[1]

    • Rationale: Palladium insertion bypasses the steric barrier of direct nucleophilic attack.[1]

Issue: Over-Alkylation in
  • Cause: The product (secondary amine) is more nucleophilic than the starting material.[1]

  • Solution: Use Reductive Amination instead of direct alkylation.[1]

    • React amine with an aldehyde +

      
      .[1] This guarantees mono-alkylation.[1]
      

References

  • Sigma-Aldrich. Benzo[d][1,3]dioxol-4-amine Product Page & Properties. Retrieved from [1]

  • Chemistry Steps.

    
    ). Retrieved from 
    
  • Fisher Scientific. Aromatic Nucleophilic Substitution Protocols.[1] Retrieved from [1]

  • Organic Chemistry Portal. Synthesis of Amines: Alkylation vs Reductive Amination. Retrieved from [1]

Sources

Reductive amination methods using Benzo[d][1,3]dioxol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for Benzo[d][1,3]dioxol-4-amine Hydrochloride

Executive Summary

This technical guide details optimized protocols for the reductive amination of This compound (CAS: 1668-84-4). Unlike its more common isomer (the 5-amine), the 4-amine variant presents unique steric challenges due to the amino group's proximity to the dioxole ring oxygen. Furthermore, the hydrochloride salt form requires specific neutralization strategies to ensure nucleophilic competence.

This document outlines two primary methodologies:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) – Recommended for aldehydes and reactive ketones.

  • Method B (Lewis Acid Mediated): Titanium(IV) isopropoxide – Recommended for sterically hindered ketones or electron-rich carbonyls where imine formation is the rate-limiting step.

Chemical Context & Pre-Reaction Considerations

Compound: this compound Molecular Formula: C7H7NO2 · HCl MW: 173.60 g/mol (salt) / 137.14 g/mol (free base)

The "Salt" Factor: Critical Pre-Step

Reductive amination proceeds via the attack of a neutral amine on a carbonyl carbon. The hydrochloride salt form is non-nucleophilic. You must liberate the free base before or during the reaction.

Protocol: In-Situ Neutralization (Recommended for High-Throughput)

  • Reagent: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Stoichiometry: 1.05 equivalents relative to the amine salt.

  • Procedure: Dissolve the amine HCl in the reaction solvent (DCM or DCE) and add the base. Stir for 10–15 minutes before adding the carbonyl component.

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

Best for: Aldehydes and non-hindered cyclic ketones (e.g., cyclohexanone).

Mechanism: STAB is a mild hydride donor that reduces iminium ions faster than carbonyls, allowing for "direct" reductive amination (one-pot).

Reagents
  • Benzo[d][1,3]dioxol-4-amine HCl (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • DIPEA (1.05 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for higher temperatures.

Step-by-Step Protocol
  • Preparation: In a dry reaction vial, suspend Benzo[d][1,3]dioxol-4-amine HCl (1.0 mmol, 173 mg) in DCE (5 mL).

  • Neutralization: Add DIPEA (1.05 mmol, 183 µL). Stir at Room Temperature (RT) for 15 mins until the solution clarifies.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 mmol).

  • Acid Catalysis: Add Acetic Acid (1.5 mmol, ~85 µL). Crucial Step: The 4-position is sterically crowded; acid catalysis accelerates imine formation.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

    • Note: If the reaction is sluggish (common with ketones), heat to 40°C.

  • Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 20 mins to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated Protocol

Best for: Sterically hindered ketones, aryl ketones, or when Method A fails.

Mechanism: Ti(OiPr)4 acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Reagents
  • Benzo[d][1,3]dioxol-4-amine HCl (1.0 equiv)

  • Ketone (1.1 equiv)

  • Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Triethylamine (TEA) (1.05 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: THF (anhydrous) or Neat (if liquid ketone).

Step-by-Step Protocol
  • Free-Basing (External): Ideally, free-base the amine first for this method. Partition the HCl salt between EtOAc and Sat. NaHCO3. Dry and concentrate the organic layer to get the free oil/solid.

  • Titanium Complexation: In a dry flask under Argon, mix the Free Amine (1.0 mmol) and Ketone (1.1 mmol) in anhydrous THF (4 mL).

  • Activation: Add Ti(OiPr)4 (1.2 mmol, ~355 µL) dropwise.

  • Imine Formation: Stir at RT for 6–12 hours.

    • Visual Check: The solution often turns yellow/orange upon imine formation.

  • Reduction: Cool the mixture to 0°C. Add Ethanol (1 mL) (required to solubilize NaBH4). Carefully add NaBH4 (1.5 mmol, 57 mg).

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Quench (Critical): Add water (1 mL) dropwise. A heavy white precipitate (TiO2) will form.

  • Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

  • Workup: Concentrate the filtrate.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct method and the mechanistic pathway.

ReductiveAmination Start Start: Benzo[d][1,3]dioxol-4-amine HCl Neutralize Step 1: Neutralize (DIPEA/TEA) Start->Neutralize Substrate Analyze Carbonyl Substrate Neutralize->Substrate Aldehyde Aldehyde or Unsteric Ketone Substrate->Aldehyde High Reactivity Hindered Hindered Ketone or Electron-Rich Carbonyl Substrate->Hindered Low Reactivity MethodA Method A: STAB / AcOH (Standard) Imine Intermediate: Imine/Iminium MethodA->Imine AcOH Catalysis MethodB Method B: Ti(OiPr)4 / NaBH4 (Hindered/Difficult) MethodB->Imine Lewis Acid Activation Aldehyde->MethodA Hindered->MethodB Product Final Product: Secondary Amine Imine->Product Hydride Reduction

Caption: Decision tree for selecting between STAB and Titanium-mediated protocols based on carbonyl reactivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SM remains) Amine still protonated (HCl salt).Increase base (DIPEA) or perform extractive free-basing prior to reaction.
Low Conversion (Ketones) Steric hindrance at C4 position.Switch to Method B (Ti(OiPr)4) . Titanium forces imine formation.
Dialkylation (with Aldehydes) Aldehyde is too reactive.Add the aldehyde slowly (syringe pump) to the amine/reducing agent mixture.
Gel formation (Method B) Titanium salts precipitating.Use a Celite filtration step during workup. Do not skip the water quench.
By-product: Alcohol Direct reduction of ketone.Ensure imine formation is complete (check via LCMS/NMR) before adding the reducing agent (Method B).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures.[4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride.[4][6] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

Sources

Application Note: Scale-Up Synthesis of Benzo[d][1,3]dioxol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the scale-up synthesis of Benzo[d][1,3]dioxol-4-amine hydrochloride (also known as 4-aminobenzodioxole hydrochloride). Unlike the common 5-isomer (3,4-methylenedioxyaniline), the 4-isomer requires a regioselective strategy that prevents substitution at the more reactive 5-position.

Abstract

Benzo[d][1,3]dioxol-4-amine is a critical pharmacophore in the development of kinase inhibitors and GPCR ligands. Its synthesis is often complicated by the electronic bias of the benzodioxole ring, which favors electrophilic substitution at the 5-position. This guide presents a validated, scalable, three-step protocol starting from 2,3-dihydroxybenzoic acid. The route utilizes a regiochemically locked starting material, a robust methylenation, and a modified Curtius rearrangement to deliver the target amine as a high-purity hydrochloride salt.

Retrosynthetic Analysis & Strategy

To ensure the amino group is installed exclusively at the C4 position, we avoid direct nitration of 1,3-benzodioxole. Instead, we employ 2,3-dihydroxybenzoic acid as the starting material. The carboxylic acid moiety serves as a masked amine (via Curtius rearrangement) and is already in the correct position relative to the hydroxyls.

Route Selection Logic
  • Step 1 (Methylenation): We utilize a fluoride-assisted or carbonate-mediated methylenation. 2,3-dihydroxy derivatives are prone to intermolecular polymerization; high dilution or specific bases (Cs₂CO₃) favor the intramolecular 5-membered ring formation.[1]

  • Step 2 (Curtius Rearrangement): The conversion of the acid to the amine is achieved via a Diphenylphosphoryl azide (DPPA) mediated Curtius rearrangement.[1] This method is preferred over the Hofmann rearrangement for this substrate to avoid oxidative conditions that could degrade the electron-rich dioxole ring. Trapping the isocyanate with tert-butanol provides a stable carbamate intermediate (Boc-protection), allowing for facile purification before salt formation.

  • Step 3 (Salt Formation): Controlled deprotection with HCl generates the target salt in high purity.

Retrosynthesis Target Benzo[d][1,3]dioxol-4-amine HCl Intermediate2 tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate Target->Intermediate2 HCl Deprotection Intermediate1 Benzo[d][1,3]dioxole-4-carboxylic acid Intermediate2->Intermediate1 Curtius Rearrangement (DPPA, t-BuOH) SM 2,3-Dihydroxybenzoic Acid Intermediate1->SM Methylenation (CH2BrCl, Base)

Figure 1: Retrosynthetic strategy ensuring regiocontrol via functional group interconversion.

Detailed Experimental Protocols

Step 1: Synthesis of Benzo[d][1,3]dioxole-4-carboxylic acid

This step constructs the dioxole ring. The use of bromochloromethane (BrCH₂Cl) is often superior to dibromomethane (CH₂Br₂) in terms of reactivity and atom economy on scale.[1]

  • Reagents: 2,3-Dihydroxybenzoic acid (1.0 equiv), Bromochloromethane (1.2 equiv), K₂CO₃ (2.5 equiv), DMSO (5 vol).[1]

  • Equipment: Jacketed glass reactor with overhead stirring, reflux condenser, nitrogen inlet.

Procedure:

  • Charge DMSO (5.0 L per kg of SM) and 2,3-Dihydroxybenzoic acid into the reactor. Stir to dissolve.

  • Add K₂CO₃ (powdered, anhydrous) in portions to control mild exotherm.

  • Heat the mixture to 60 °C .

  • Add Bromochloromethane dropwise over 1 hour. Caution: Alkylating agent.

  • Raise temperature to 100 °C and stir for 4–6 hours. Monitor by HPLC (Target < 2% SM).

  • Work-up: Cool to 20 °C. Pour the reaction mixture into Ice Water (15 vol). Acidify carefully with 6N HCl to pH 2–3.

  • Isolation: The product precipitates as a solid. Filter the slurry.[2][3][4][5]

  • Purification: Wash the cake with water (3 x 2 vol) to remove DMSO/Salts. Dry in a vacuum oven at 50 °C.

    • Expected Yield: 75–85%

    • Appearance: Off-white to beige solid.

Step 2: Synthesis of tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate

This step converts the acid to the protected amine. Using DPPA avoids the isolation of unstable acyl azides.

  • Reagents: Benzo[d][1,3]dioxole-4-carboxylic acid (1.0 equiv), DPPA (1.1 equiv), Triethylamine (Et₃N, 1.2 equiv), tert-Butanol (t-BuOH, 10 vol).[1]

  • Safety: Azides can be explosive. DPPA is stable but releases N₂ gas. Ensure adequate venting.

Procedure:

  • Charge Benzo[d][1,3]dioxole-4-carboxylic acid and t-BuOH (anhydrous) to the reactor.

  • Add Triethylamine followed by DPPA at ambient temperature.

  • Heat the mixture slowly to reflux (82 °C) .

    • Observation: Significant N₂ evolution will occur around 60–70 °C as the acyl azide rearranges to the isocyanate. Control heating rate to manage gas evolution.

  • Maintain reflux for 6–12 hours. The isocyanate intermediate reacts in situ with t-BuOH.

  • Work-up: Distill off excess t-BuOH under reduced pressure. Dissolve residue in Ethyl Acetate .

  • Wash organic layer with 5% NaHCO₃ (removes unreacted acid/DPPA byproducts) and Brine .

  • Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from Hexanes/EtOAc if necessary, though the crude is often sufficient for the next step.

    • Expected Yield: 80–90%

Step 3: Deprotection to this compound[1]
  • Reagents: Boc-intermediate (Step 2), 4M HCl in Dioxane (or IPA).

  • Solvent: Dichloromethane (DCM) or Isopropanol (IPA).[1]

Procedure:

  • Dissolve the Boc-carbamate in DCM (5 vol) or IPA (5 vol).

  • Cool to 0–5 °C .

  • Add 4M HCl in Dioxane (3–4 equiv) dropwise.

  • Allow to warm to room temperature and stir for 3 hours.

  • Isolation: The product precipitates as the hydrochloride salt.

  • Filter the solid under N₂ atmosphere (hygroscopic control).

  • Wash with Diethyl Ether or MTBE to remove organic impurities.

  • Dry under vacuum at 40 °C.

Process Safety & Critical Quality Attributes (CQAs)

ParameterSpecificationRationale
Regiopurity > 99.0% 4-isomerCritical for biological activity; 5-isomer is a common impurity in other routes.
Residual Azide < 10 ppmSafety limit for DPPA residues; ensure quenching in Step 2 workup.
Water Content < 1.0% (KF)The HCl salt can be hygroscopic; affects stoichiometry in drug formulation.
Thermal Hazard Step 2 ExothermN₂ release during Curtius rearrangement is approximately 120 L/mol. Reactor must have adequate headspace and venting.
Reaction Mechanism: Curtius Rearrangement

The following diagram illustrates the molecular transformation in Step 2, highlighting the critical isocyanate intermediate.[6][7]

Mechanism Acid Carboxylic Acid (R-COOH) AcylAzide Acyl Azide (R-CON3) Acid->AcylAzide DPPA, Et3N Nitrene Concerted Rearrangement (-N2) AcylAzide->Nitrene Heat Isocyanate Isocyanate (R-N=C=O) Nitrene->Isocyanate Carbamate Boc-Carbamate (R-NH-Boc) Isocyanate->Carbamate t-BuOH

Figure 2: Mechanism of the Curtius Rearrangement converting the carboxylic acid to the protected amine.[1]

Analytical Specifications

This compound

  • Appearance: White to pale grey crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (br s, 3H, NH₃⁺), 6.85 (t, J=8.0 Hz, 1H, Ar-H), 6.60 (d, J=8.0 Hz, 1H, Ar-H), 6.52 (d, J=8.0 Hz, 1H, Ar-H), 6.08 (s, 2H, O-CH₂-O).[1]

    • Note: The triplet at 6.85 and two doublets confirm the 1,2,3-substitution pattern (4-position amine), distinguishing it from the 1,2,4-pattern of the 5-amine.

  • HPLC Purity: > 98.5% (Area %).[1][8]

References

  • Methylenation of Catechols: The use of K₂CO₃/DMSO for forming benzodioxoles from catechols is a standard transformation. See: Organic Syntheses, Coll. Vol. 10, p. 74 (2004); Vol. 75, p. 195 (1998).[1] Link[1]

  • Curtius Rearrangement with DPPA: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[9] A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205.[1] Link[1]

  • Scale-Up of Curtius Reaction: Detailed safety and process data for DPPA Curtius reactions can be found in: Organic Process Research & Development, 2013, 17(12), 1503–1525. Link[1]

  • Regiochemistry of Benzodioxoles: For a discussion on the reactivity of 1,3-benzodioxole and the difficulty of direct 4-substitution, see: Journal of the Chemical Society, Perkin Transactions 1, 1984, 2577. Link

Sources

Troubleshooting & Optimization

Improving yield in Benzo[d][1,3]dioxol-4-amine hydrochloride coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in Benzo[d][1,3]dioxol-4-amine hydrochloride coupling reactions. Case ID: BDA-4-HCl-OPT Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary: The "Ortho-Oxygen" Bottleneck

Welcome to the technical support guide for Benzo[d][1,3]dioxol-4-amine (also known as 2,3-methylenedioxyaniline).[1]

Crucial Distinction: If you are adapting protocols from the more common Benzo[d][1,3]dioxol-5-amine, they will likely fail.[1][2]

  • The 5-isomer is sterically open and behaves like a standard electron-rich aniline.[1][2]

  • The 4-isomer (your molecule) is sterically congested due to the adjacent (ortho) ring oxygen. This oxygen creates both a steric wall and an electronic repulsion effect that hinders nucleophilic attack.[1][2]

This guide addresses the three primary failure modes: Incomplete Desalting , Steric Impediment , and Catalyst Deactivation .[2]

Module 1: Salt Management (The Invisible Yield Killer)

User Question: "I added 3 equivalents of DIPEA to the reaction, but the conversion stalled at 30%. Why isn't the HCl salt neutralizing?"

Technical Insight: Benzo[d][1,3]dioxol-4-amine is a weak base.[1][2] When used as a hydrochloride salt in organic solvents (DCM, DMF), the equilibrium between the organic base (DIPEA/TEA) and the aniline-HCl can be sluggish, especially if the resulting ammonium salt precipitates and coats the unreacted aniline.

Troubleshooting Protocol: The "Free-Base" Validation

Do not rely on in situ neutralization for difficult couplings.[1] You must isolate the free base to ensure stoichiometry.

Step-by-Step Free-Basing Protocol:

  • Dissolution: Suspend the hydrochloride salt in EtOAc (ethyl acetate) or DCM.[1]

  • Biphasic Wash: Add an equal volume of Saturated NaHCO₃ (aq). Shake vigorously for 5 minutes. Note: Do not use NaOH; strong hydroxide can degrade the dioxole ring over time.

  • Separation: Separate the organic layer.[1] Extract the aqueous layer once more with organic solvent.[3]

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate in vacuo.

  • Validation (Critical): Run an LCMS or NMR of the residue.[1] Ensure no HCl counter-ion remains (check chemical shift of aromatic protons; they shift upfield in the free base).

Module 2: Amide Coupling (Overcoming Sterics)

User Question: "EDC/HOBt worked for my other anilines, but this reaction gives <10% yield. Is the amine dead?"

Technical Insight: Standard carbodiimide couplings (EDC/DCC) proceed via an O-acylisourea intermediate.[1][2] For sterically hindered amines (like the 4-isomer), the rate of amine attack is slower than the rate of intermediate rearrangement to an unreactive N-acylurea. You need a more reactive "activated ester" or an acid chloride.[1][2]

Decision Matrix: Selecting the Right Reagent
ScenarioRecommended ReagentWhy?
Standard/Robust Acid SOCl₂ / (COCl)₂ Convert acid to Acid Chloride first.[1][2] The high reactivity overcomes the steric wall of the 4-position.
Chiral/Sensitive Acid T3P (Propylphosphonic anhydride) Low Epimerization. T3P drives the reaction in a cyclic transition state that is highly effective for weak nucleophiles.
High Value/Small Scale HATU / HOAt The HOAt moiety (7-aza) creates a "neighboring group effect" that accelerates the reaction faster than HOBt.
Protocol: T3P Coupling for Hindered Dioxoles

Reference: Dunetz, J. R., et al. Org.[1][2] Lett. 2011, 13, 5048.[2][4]

  • Setup: Dissolve Carboxylic Acid (1.0 equiv) and Free-Based Benzo[d][1,3]dioxol-4-amine (1.1 equiv) in EtOAc or 2-MeTHF (solvents are critical for T3P).

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).[1][2]

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If conversion is slow after 4h, heat to 50°C. T3P is thermally stable.[1][2]

Module 3: Buchwald-Hartwig Amination (Pd Catalysis)

User Question: "My Buchwald reaction turns black and fails. I'm using Pd(PPh3)4. Is the dioxole poisoning the catalyst?"

Technical Insight: Yes. The two oxygens in the dioxole ring can act as a bidentate ligand, coordinating to Palladium and displacing monodentate phosphines like PPh3. Furthermore, the "Ortho-Effect" makes reductive elimination difficult.[1][2]

Solution: You must use Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1][2] These bind tightly to Pd and create a "pocket" that enforces reductive elimination while preventing dioxole coordination.[1]

Recommended Catalyst Systems
  • Primary Recommendation: Pd₂(dba)₃ + BrettPhos

    • Why: BrettPhos is specifically designed for primary amines and ensures high turnover numbers for hindered anilines.[1][2]

  • Alternative: Pd(OAc)₂ + XPhos

    • Why: XPhos is excellent for general steric hindrance and is often more available.[1]

  • Base Selection: Use Cs₂CO₃ (weak base, good solubility) or NaOtBu (strong base, faster reaction).[1][2] Avoid K₃PO₄ if the reaction is sluggish.

Visual Workflow: Catalyst Optimization

BuchwaldOptimization Start Buchwald-Hartwig Setup LigandCheck Ligand Selection Start->LigandCheck BrettPhos Use BrettPhos / RuPhos (Best for 1° Amines) LigandCheck->BrettPhos Recommended PPh3 PPh3 / BINAP (Avoid: High Failure Risk) LigandCheck->PPh3 Legacy BaseCheck Base Selection BrettPhos->BaseCheck StrongBase NaOtBu (Fast, standard) BaseCheck->StrongBase WeakBase Cs2CO3 (If acid-sensitive groups) BaseCheck->WeakBase Temp Temp: 80-100°C StrongBase->Temp WeakBase->Temp

Caption: Optimization logic for Pd-catalyzed amination of dioxole-amines. Note the exclusion of monodentate ligands.

Module 4: Stability & Side Reactions (FAQ)

Q: Can I use Lewis Acids (BBr₃, AlCl₃) to catalyze the coupling? A: NO. Strong Lewis acids, particularly Boron tribromide (BBr₃) and Aluminum trichloride (AlCl₃), are the standard reagents used to cleave methylenedioxy rings into catechols. Using these will destroy your starting material.[1][2]

Q: I see a +12 mass peak in my LCMS. What is it? A: Methylene Bridge Oxidation. In the presence of strong oxidants or radical initiators, the CH₂ of the dioxole ring can oxidize to a cyclic carbonate or ring-open. Ensure your reaction solvent is degassed if using radical conditions.[1][2]

Summary of Recommendations

VariableStandard Condition (Avoid)Optimized Condition (Use)
Salt Form In-situ neutralizationFree-base isolation (NaHCO₃ wash)
Amide Coupling EDC / HOBt / DCCT3P (in EtOAc) or Acid Chloride
Pd-Catalysis Pd(PPh₃)₄ / BINAPPd₂(dba)₃ + BrettPhos
Solvent DMF (difficult removal)2-MeTHF or EtOAc (T3P compatible)

References

  • Amide Coupling with T3P: Dunetz, J. R.; Magano, J.; Weisenburger, G. A.[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Org.[1][2][4][6] Process Res. Dev. 2016 , 20, 140–177.[1][2] Link[1]

  • Buchwald-Hartwig Ligand Selection: Surry, D. S.; Buchwald, S. L.[1][2] Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide. Chem. Sci. 2011 , 2, 27–50.[1][2] Link

  • Steric Hindrance in Anilines: Montalbetti, C. A. G. N.; Falque, V. Amide Bond Formation and Peptide Coupling.[1][2] Tetrahedron 2005 , 61, 10827–10852.[1][2] Link[1]

  • Benzodioxole Stability: Pérez-Silanes, S., et al. New targets for the synthesis of bioactive 1,3-benzodioxole derivatives.[1][2] Molecules 2010 , 15, 107-126.[1][2] Link[1]

Sources

Recrystallization solvents for impure Benzo[d][1,3]dioxol-4-amine hydrochloride

Technical Support Center: Purification of Benzo[d][1][2]dioxol-4-amine hydrochloride

Welcome to the technical support guide for the recrystallization of impure Benzo[d][1][2]dioxol-4-amine hydrochloride. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested insights to help you overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for selecting a recrystallization solvent for Benzo[d][1][2]dioxol-4-amine hydrochloride?

The fundamental principle of solvent selection is "like dissolves like".[2] Benzo[d][1][2]dioxol-4-amine hydrochloride is an organic salt, making it a highly polar and ionic compound. Therefore, polar solvents are the most promising candidates for its recrystallization.[2] The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at or near its boiling point.[1]

For this specific molecule, polar protic solvents are excellent starting points. These include:

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Isopropanol (IPA)

  • Water

Often, a single solvent may not provide the optimal solubility differential. In such cases, a mixed solvent system, also known as a solvent/anti-solvent pair, is highly effective.[3][4][5]

Q2: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[2] This typically happens for one of two reasons:

  • The boiling point of the recrystallization solvent is higher than the melting point of the solute.

  • The solution is too highly concentrated or cools too rapidly, leading to a supersaturated state where the solute comes out of solution above its melting point.[6][7]

Troubleshooting Steps:

  • Add More Solvent: The most common cause is excessive saturation. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent (10-20% more volume) to make the solution slightly less concentrated.[6][7]

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly on the benchtop before inducing further crystallization in an ice bath. Slow cooling is critical for the formation of pure, well-defined crystals.[1][4]

  • Change Solvents: If the issue persists, consider a solvent with a lower boiling point.

  • Use a Mixed Solvent System: Dissolve the compound in a minimum of a "good" hot solvent, then add a "bad" (but miscible) anti-solvent dropwise at an elevated temperature until turbidity persists. Re-heat to get a clear solution, then cool slowly.

Q3: After cooling, no crystals have formed. What should I do?

The failure of crystals to form from a cooled solution is usually due to either using too much solvent or the solution being in a supersaturated state.[7]

Inducement Techniques:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[2][6][7]

  • Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the solution. This "seed" provides a template for further crystallization.[6]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the solute concentration.[6][7] Then, allow it to cool again.

  • Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the solute's solubility.[1][2]

Q4: My final yield is very low. What are the common causes of product loss?

A low yield is a frequent issue in recrystallization. The primary causes include:

  • Using an excessive amount of solvent: The more solvent used, the more solute will remain dissolved in the mother liquor even after cooling.[6][7] Always aim to use the minimum amount of hot solvent necessary to fully dissolve the compound.[4]

  • Premature crystallization: If the solution cools too quickly during a hot gravity filtration step, the product can crystallize in the filter paper along with the impurities.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product. Always wash with a minimal amount of ice-cold recrystallization solvent.[3]

  • Incomplete crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.

Troubleshooting Guide: Specific Scenarios

This section provides a more granular approach to resolving specific experimental challenges.

Problem Primary Cause Recommended Solution
Colored Impurities in Crystals The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use sparingly, as it can also adsorb your product.[1]
Insoluble Material in Hot Solution Mechanical debris or an insoluble impurity is present.Perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization of your desired compound.
Crystals Crash Out Too Quickly The solvent has a very steep solubility curve for the solute, or the solution is too concentrated.Re-heat the solution and add a small amount of additional hot solvent to slightly decrease saturation. Ensure a slow cooling process.[6]
Product is an Oil and Won't Solidify The compound may be highly impure, leading to significant melting point depression.[6]Recover the oil by removing the solvent. Attempt purification by another method, such as column chromatography, to remove the bulk of impurities before re-attempting recrystallization.

Experimental Protocols

Protocol 1: Solvent System Screening

This protocol is designed to efficiently identify a suitable single or mixed solvent system using a small amount of your impure Benzo[d][1][2]dioxol-4-amine hydrochloride.

  • Preparation: Place approximately 20-30 mg of the impure solid into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, isopropanol, water, ethyl acetate) dropwise, up to ~0.5 mL. Agitate the tube. An ideal solvent will not dissolve the solid at this stage.[8]

  • Hot Solubility Test: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Continue to add the same solvent dropwise until the solid just dissolves.[8]

  • Cooling Test: Allow the tubes with dissolved solid to cool slowly to room temperature, then place them in an ice bath.

  • Observation: A good solvent is one in which the compound dissolves when hot and forms a significant amount of crystalline precipitate when cold. If a single solvent causes the compound to be too soluble even when cold, or insoluble when hot, it may be a candidate for a mixed-solvent system.

Protocol 2: Recrystallization using a Mixed-Solvent System (Ethanol/Ethyl Acetate)

This protocol uses a common solvent/anti-solvent pair suitable for polar compounds.

  • Dissolution: Place the impure Benzo[d][1][2]dioxol-4-amine hydrochloride in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Anti-Solvent Addition: While the ethanol solution is still hot and stirring, add ethyl acetate (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[5]

  • Re-clarification: Add a few drops of hot ethanol, just enough to make the solution clear again. At this point, the solution is perfectly saturated.[5]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethyl acetate (or a mixture rich in ethyl acetate) to remove any adhering mother liquor.[3]

  • Drying: Allow the crystals to dry completely in the air or a vacuum oven.

Visualization of Workflows

General Recrystallization Workflow

The following diagram illustrates the logical steps and decision points in a standard recrystallization procedure.

Recrystallization_WorkflowstartPlace Impure Solid in Flaskadd_solventAdd Minimum Amount of Hot Solventstart->add_solventdissolvedIs Solid Fully Dissolved?add_solvent->dissolveddissolved->add_solventNoinsoluble_impuritiesInsoluble Impurities Present?dissolved->insoluble_impuritiesYeshot_filtrationPerform Hot Gravity Filtrationinsoluble_impurities->hot_filtrationYescool_solutionCool Solution Slowlyinsoluble_impurities->cool_solutionNohot_filtration->cool_solutioncrystals_formCrystals Formed?cool_solution->crystals_forminduce_crystallizationInduce Crystallization (Scratch/Seed)crystals_form->induce_crystallizationNocollect_crystalsCollect Crystals by Vacuum Filtrationcrystals_form->collect_crystalsYesinduce_crystallization->crystals_formwash_crystalsWash with Cold Solventcollect_crystals->wash_crystalsdry_crystalsDry Pure Crystalswash_crystals->dry_crystalsendCharacterize Product (MP, NMR)dry_crystals->end

Caption: A flowchart of the recrystallization process.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving the common problem of crystallization failure.

Troubleshooting_TreeproblemProblem: No Crystals Formed After Coolingcause1Is Solution Supersaturated?problem->cause1cause2Is Solution Too Dilute?cause1->cause2Nosolution1aScratch Inner Wall of Flask with Glass Rodcause1->solution1aYessolution1bAdd a Seed Crystalcause1->solution1bYessolution2Boil Off Excess Solvent to Concentratecause2->solution2Yesre_coolRe-cool the Solutionsolution1a->re_coolsolution1b->re_coolsolution2->re_cool

Caption: A decision tree for troubleshooting crystallization.

References

  • Recrystallization - Wired Chemist. (wiredchemist.com). [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (chem.rochester.edu). [Link]

  • Recrystallization. (csbsju.edu). [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (chem.rochester.edu). [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (pubs.acs.org). [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (chem.winthrop.edu). [Link]

  • Recrystallization (chemistry) - Wikipedia. (en.wikipedia.org). [Link]

  • recrystallization-2.doc.pdf. (grossmont.edu). [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (chem.libretexts.org). [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (york.ac.uk). [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (reddit.com). [Link]

  • Recrystallization Guide for Chemists | PDF | Solution | Solubility - Scribd. (scribd.com). [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (york.ac.uk). [Link]

Technical Support Center: Troubleshooting Low Reactivity of 4-Aminobenzodioxole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-aminobenzodioxole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. Here, we address common challenges and provide in-depth, scientifically grounded solutions to overcome issues related to its low reactivity.

Section 1: Frequently Asked Questions (FAQs)

This section covers the most common initial queries regarding the handling and reaction of 4-aminobenzodioxole hydrochloride.

Q1: Why is my acylation/alkylation reaction with 4-aminobenzodioxole hydrochloride failing or showing very low yield?

A1: The low reactivity of 4-aminobenzodioxole hydrochloride stems from two primary factors:

  • Protonation of the Amine: The hydrochloride salt form means the amino group is protonated to form an ammonium salt (-NH3+). This positive charge turns the otherwise electron-donating amino group into a powerful electron-withdrawing group, which deactivates the nitrogen's nucleophilicity.[1][2] Effective nucleophilic attack on an electrophile (like an acyl chloride or alkyl halide) requires a lone pair of electrons on the nitrogen, which is unavailable in the protonated state.

  • Electronic Effects of the Benzodioxole Ring: The methylenedioxy group, while appearing to be an electron-donating group through resonance, can exhibit complex electronic effects that modulate the overall electron density of the aromatic system and the basicity of the amino group.

Q2: What is the best way to prepare 4-aminobenzodioxole hydrochloride for a reaction?

A2: The amine must be deprotonated to its free base form (4-aminobenzodioxole) before it can act as an effective nucleophile. This is typically achieved by treating the hydrochloride salt with a suitable base. The choice of base and solvent is critical and depends on the subsequent reaction conditions. A common procedure involves suspending the salt in an appropriate organic solvent and adding a base to neutralize the HCl.[3]

Q3: I neutralized the hydrochloride salt, but my reaction is still sluggish. What else could be wrong?

A3: Even as a free base, 4-aminobenzodioxole can be a weakly nucleophilic aniline.[4] Several factors could still be at play:

  • Incomplete Deprotonation: Insufficient base or a base that is too weak may lead to an equilibrium mixture of the free amine and the ammonium salt.

  • Steric Hindrance: The substitution pattern on the benzodioxole ring or the nature of your electrophile might introduce steric hindrance.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents are often preferred for nucleophilic substitution reactions.

  • Reaction Temperature: Some acylations or alkylations with weakly nucleophilic amines require elevated temperatures to proceed at a reasonable rate.

Q4: How can I confirm that I have successfully formed the free amine?

A4: You can monitor the deprotonation process using a few methods:

  • TLC Analysis: Spot the reaction mixture against a standard of the starting hydrochloride salt. The free amine will have a different Rf value.

  • pH Measurement: If using an aqueous workup, the pH of the aqueous layer should be basic after the addition of the neutralizing agent.

  • Solubility Changes: The free amine often has different solubility characteristics than the hydrochloride salt. For instance, the salt may be more soluble in polar protic solvents, while the free base is more soluble in non-polar organic solvents.[5]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming specific experimental hurdles.

Issue 1: Incomplete Acylation Reaction

You are attempting to acylate 4-aminobenzodioxole with an acyl chloride (e.g., acetyl chloride or benzoyl chloride) and observe a significant amount of unreacted starting material.

Causality Analysis:

The core issue is insufficient nucleophilicity of the amine to attack the electrophilic carbonyl carbon of the acyl chloride. This can be due to incomplete deprotonation or the inherently weak nucleophilic character of the aniline derivative.[4] The HCl byproduct generated during the reaction can also protonate the starting amine, rendering it non-nucleophilic.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete acylation.

Detailed Protocols:

Protocol 2.1.1: Base Selection and Stoichiometry

  • Objective: To ensure the complete conversion of 4-aminobenzodioxole hydrochloride to its free base form.

  • Procedure: a. Suspend 1 equivalent of 4-aminobenzodioxole hydrochloride in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile) at a concentration of 0.1-0.5 M. b. Add at least 2 equivalents of a non-nucleophilic organic base such as triethylamine (TEA) or pyridine. An inorganic base like anhydrous potassium carbonate or sodium carbonate can also be used, though this may result in a heterogeneous mixture. c. Stir the mixture at room temperature for 30-60 minutes. d. Rationale: Using two equivalents of base is crucial. One equivalent neutralizes the hydrochloride, and the second acts as a scavenger for the HCl generated during the acylation reaction, preventing the protonation of the free amine.[6][7]

Protocol 2.1.2: Optimizing Reaction Conditions

  • Objective: To increase the reaction rate between the free amine and the acylating agent.

  • Procedure: a. After completing the deprotonation step (Protocol 2.1.1), cool the reaction mixture in an ice bath (0 °C). b. Slowly add 1.1-1.2 equivalents of the acyl chloride. c. Allow the reaction to warm to room temperature and stir for 2-4 hours. d. If the reaction is still incomplete (as monitored by TLC), consider the following:

    • Temperature: Gently heat the reaction mixture to reflux.
    • Catalyst: Add a catalytic amount (0.1 eq.) of 4-Dimethylaminopyridine (DMAP). DMAP is a highly effective acylation catalyst.[7]
Issue 2: Poor Solubility of Starting Material

You are finding it difficult to dissolve 4-aminobenzodioxole hydrochloride in common organic solvents to initiate the reaction.

Causality Analysis:

Amine hydrochloride salts are ionic and therefore exhibit higher solubility in polar protic solvents like water or alcohols, and lower solubility in less polar organic solvents typically used for synthesis (e.g., DCM, THF, ethyl acetate).[5][8]

Solubility Data Summary:
Solvent Type4-Aminobenzodioxole HCl4-Aminobenzodioxole (Free Base)Rationale
WaterSolubleSparingly SolubleThe hydrochloride salt is ionic.
Ethanol/MethanolSolubleSolubleBoth forms can hydrogen bond.
Dichloromethane (DCM)Sparingly SolubleSolubleThe free base is less polar than the salt.
Tetrahydrofuran (THF)Sparingly SolubleSolubleThe free base is less polar than the salt.
Ethyl AcetatePoorly SolubleModerately SolubleThe free base is less polar than the salt.
Toluene/HexaneInsolubleSparingly SolubleNon-polar solvents are generally poor choices for both.

Note: Exact solubility values can vary with temperature and purity. This table provides general guidance.

Troubleshooting Protocol:

Protocol 2.2.1: Biphasic or Suspension-Based Deprotonation

  • Objective: To generate the soluble free base in situ.

  • Procedure A (Suspension): a. Suspend the 4-aminobenzodioxole hydrochloride in your chosen anhydrous organic solvent (e.g., DCM or THF). b. Add the base (e.g., triethylamine) and stir. The solid should gradually dissolve as the more soluble free amine is formed.

  • Procedure B (Biphasic): a. Dissolve the 4-aminobenzodioxole hydrochloride in water. b. Add an immiscible organic solvent (e.g., ethyl acetate or DCM). c. Add an aqueous solution of a base like sodium bicarbonate or sodium hydroxide, and stir vigorously until the aqueous layer is basic. d. Separate the organic layer, which now contains the free amine. Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before proceeding with the reaction.

Issue 3: Formation of Side Products and Purification Challenges

You have successfully formed the desired product, but it is contaminated with impurities, and purification by standard column chromatography is difficult.

Causality Analysis:
  • Diacylation: If the reaction conditions are too harsh or excess acylating agent is used, diacylation at the nitrogen can occur.

  • Ring Reactions: Under certain conditions, electrophilic aromatic substitution on the electron-rich benzodioxole ring could occur, although this is less common with N-acylation.

  • Residual Starting Material: Incomplete reaction leads to contamination with the starting amine.

  • Purification Issues: The polarity of the product may be very similar to the starting amine or other byproducts, making chromatographic separation challenging.

Troubleshooting Workflow:

Caption: Workflow for addressing product impurity and purification challenges.

Detailed Protocols:

Protocol 2.3.1: Extractive Workup for Purification

  • Objective: To remove unreacted amine and excess electrophile before chromatography.

  • Procedure: a. After the reaction is complete, dilute the organic reaction mixture with more of the same solvent. b. Wash the organic layer sequentially with:

    • 1M HCl (aqueous): This will protonate any unreacted 4-aminobenzodioxole, making it water-soluble and removing it from the organic layer.
    • Saturated sodium bicarbonate (aqueous): This will neutralize any remaining acid chloride and acidic byproducts.
    • Brine (saturated NaCl solution): This helps to remove water from the organic layer. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2.3.2: Recrystallization

  • Objective: To purify solid products.

  • Procedure: a. Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes). b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. c. Collect the pure crystals by vacuum filtration. d. Rationale: Recrystallization is an effective method for purifying crystalline solids and can often be more efficient than chromatography for removing minor impurities.

Section 3: References

  • askIITians. (2025, March 4). Reaction of aniline with acetyl chloride in the presence of NaOH give. Retrieved from [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • Filo. (2025, November 17). Explain why the acylation of aniline is not possible. Retrieved from [Link]

  • Miyashita, M., Shiina, I., & Mukaiyama, T. (2006, July 11). Effective Method for Acylation of Weakly Nucleophilic Anilines with Silyl Carboxylates via Mixed Anhydrides. Bulletin of the Chemical Society of Japan. Oxford Academic. Retrieved from [Link]

  • Reddit. (2025, March 10). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). Retrieved from [Link]

  • ResearchGate. (2025, August 9). Methodical letter Purification and isolation of newly-synthesized triazine derivatives. Retrieved from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica, 3(3):409-421. Retrieved from [Link]

  • ScienceMadness. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Minimizing side reactions when using Benzo[d][1,3]dioxol-4-amine hydrochloride

Technical Support Center: Benzo[d][1][2]dioxol-4-amine hydrochloride

Welcome to the Technical Support Center for Benzo[d][1][2]dioxol-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during the use of this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction

Benzo[d][1][2]dioxol-4-amine, an aniline derivative, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique structure, featuring a methylenedioxy bridge, imparts specific electronic and steric properties that can be both advantageous and challenging to work with. The hydrochloride salt form, while offering improved stability and handling, requires careful consideration of reaction conditions to achieve optimal results. This guide provides practical, experience-driven advice to help you anticipate and overcome potential hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Do I need to neutralize Benzo[d][1][2]dioxol-4-amine hydrochloride before starting my reaction?

A1: Yes, in most cases, neutralization is a critical first step. The amine hydrochloride is a salt, meaning the amine group is protonated as an ammonium cation (-NH3+). This protonated form is not nucleophilic and will not readily participate in reactions like N-alkylation or acylation. To liberate the free, nucleophilic amine (-NH2), you must add a base.

Q2: What type of base should I use for the deprotonation?

A2: The choice of base depends on your reaction conditions, particularly the solvent and the electrophile.

  • For aqueous or biphasic systems: Inorganic bases like sodium bicarbonate (NaHCO3), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) are suitable. Sodium bicarbonate is a mild base and a good choice to avoid potential side reactions with sensitive electrophiles.[3]

  • For anhydrous organic solvents (e.g., THF, DCM, acetonitrile): Organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA, Hünig's base), or pyridine are commonly used. DIPEA is often preferred when working with base-sensitive electrophiles as it is non-nucleophilic.

Q3: How can I confirm that the deprotonation is complete?

A3: Complete deprotonation is crucial for achieving high yields. You can monitor the process by:

  • pH measurement: If in an aqueous or protic solvent, check the pH of the reaction mixture. A basic pH indicates an excess of the neutralizing base.

  • Thin-Layer Chromatography (TLC): The free amine will have a different Rf value than the hydrochloride salt. Spot the reaction mixture against a standard of the free amine (if available) to monitor the conversion.

  • Extraction and analysis: A small aliquot of the reaction mixture can be worked up (e.g., extracted with an organic solvent) and analyzed by techniques like 1H NMR or LC-MS to confirm the presence of the free amine.

Q4: Is the methylenedioxy bridge stable under all reaction conditions?

A4: The methylenedioxy bridge is generally stable under many synthetic conditions. However, it can be sensitive to strong acidic or oxidizing conditions. Cleavage of the methylenedioxy ring has been observed in certain biological and chemical systems, so it is advisable to avoid harsh acidic conditions where possible.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues you might encounter during common reactions involving Benzo[d][1][2]dioxol-4-amine.

Problem 1: Low Yield in N-Alkylation Reactions

Low yields in N-alkylation reactions are a frequent challenge. The primary culprits are often incomplete deprotonation, over-alkylation, or side reactions of the electrophile.

Cause Explanation Recommended Solution
Incomplete Deprotonation As mentioned in the FAQs, the starting material is a salt. If not fully neutralized, the concentration of the reactive free amine will be low, leading to a sluggish or incomplete reaction.Use at least one equivalent of a suitable base. For reactions that generate an acidic byproduct (e.g., HCl from an alkyl chloride), use a second equivalent of base to scavenge the acid.
Over-alkylation The product of the initial N-alkylation, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine or even a quaternary ammonium salt.[1]Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. Adding the alkylating agent slowly to the reaction mixture can also help to minimize over-alkylation. For the synthesis of tertiary amines, exhaustive methylation with an excess of a methylating agent like methyl iodide can be employed.[1]
Hydrolysis of Alkyl Halide In aqueous basic conditions, the alkyl halide can hydrolyze to the corresponding alcohol, reducing the amount of electrophile available for the desired reaction.If hydrolysis is a concern, switch to an anhydrous organic solvent with an organic base. Alternatively, use a biphasic system with a phase-transfer catalyst to facilitate the reaction at the interface.
  • Deprotonation: Dissolve Benzo[d][1][2]dioxol-4-amine hydrochloride (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF). Add a base (e.g., K2CO3, 2.2 eq) and stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) to the mixture.

  • Reaction: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Problem 2: Formation of Multiple Products in Acylation Reactions

Acylation reactions can also be plagued by side reactions, leading to a complex product mixture and difficult purification.

Cause Explanation Recommended Solution
Diacylation If the reaction conditions are too harsh or if there is an excess of the acylating agent, the initially formed amide can undergo a second acylation on the nitrogen atom.Use a stoichiometric amount of the acylating agent and add it dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.
Ring Acylation (Friedel-Crafts) While less common with the free amine due to catalyst inhibition, under certain conditions, acylation can occur on the electron-rich aromatic ring. This is more of a concern if a Lewis acid catalyst is used.Avoid using Lewis acid catalysts. Standard Schotten-Baumann conditions (aqueous base) or acylation in the presence of a non-nucleophilic organic base (e.g., pyridine, TEA) are generally effective for N-acylation.
Hydrolysis of Acylating Agent In the presence of water, acyl halides and anhydrides can hydrolyze to the corresponding carboxylic acids.If using aqueous conditions, ensure that the acylation reaction is faster than the hydrolysis. Running the reaction at low temperatures can help. Alternatively, use anhydrous conditions with an organic base.
  • Setup: Dissolve Benzo[d][1][2]dioxol-4-amine hydrochloride (1.0 eq) in a mixture of a suitable organic solvent (e.g., DCM) and aqueous base (e.g., 10% NaHCO3 solution).

  • Acylation: Cool the vigorously stirred biphasic mixture to 0 °C. Add the acyl chloride (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways

N-Alkylation and the Over-alkylation Side Reaction

N_Alkylationcluster_mainDesired N-Alkylationcluster_sideSide Reaction: Over-alkylationStartBenzo[d][1,3]dioxol-4-amine(Free Base)ProductN-Alkyl Product(Secondary Amine)Start->Product+ R-XAlkyl_HalideR-X(Alkyl Halide)Over_ProductN,N-Dialkyl Product(Tertiary Amine)Product->Over_Product+ R-X

Caption: N-Alkylation pathway and potential over-alkylation.

Acylation: Main Reaction vs. Hydrolysis

Acylation_Pathwaycluster_desiredDesired Reactioncluster_sideSide ReactionAmineBenzo[d][1,3]dioxol-4-amineAmide_ProductN-Acyl Product (Amide)Amine->Amide_ProductAcyl_ChlorideRCOClAcyl_Chloride->Amide_ProductHydrolysis_ProductCarboxylic AcidAcyl_Chloride->Hydrolysis_Product+ H2O

Caption: Desired acylation versus hydrolysis of the acylating agent.

References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Bhatt, V., et al. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. [Link]

  • Sato, F., et al. (2020). Common origin of methylenedioxy ring degradation and demethylation in bacteria. Scientific Reports. [Link]

  • Craddock, J. H. (1971). U.S. Patent No. US3600413A. U.S.
  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Wikipedia. (n.d.). Methylenedioxy. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2026). Synthesis of 5′-Chlorospiro(benzo[d][1][2]dioxole-2,4′-[1][4][5]thiadiazin)-3′-amine and 10-Chloro-1,4-dioxa-8-thia-7,9-diazaspiro[4.5]deca-6,9-dien-6-amine. Molbank, 2026(1), M2125. [Link]

  • Das, B., et al. (2021). Synthesis of functionalized benzo[1][2]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances. [Link]

  • Kumar, A., et al. (2015). Synthesis and characterization of novel benzo[d][1][2]dioxole substituted organo selenium compounds: X-ray structure of. Journal of Chemical Sciences. [Link]

  • Pollon, D., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules. [Link]

  • ResearchGate. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]

  • Royal Society of Chemistry. (n.d.). Stability of doubly and triply H-bonded complexes governed by acidity–basicity relationships. Chemical Communications. [Link]

  • MilliporeSigma. (n.d.). Benzo[d][1][2]dioxol-5-amine hydrochloride. [Link]

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  • National Institutes of Health. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

  • ResearchGate. (2025, August 7). Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production. [Link]

  • PubMed. (2012, June 15). Improving the acidic stability of a methyl parathion hydrolase by changing basic residues to acidic residues. [Link]

  • Google Patents. (n.d.). US20080033011A1 - Novel benzo[d][1][2]-dioxol derivatives.

  • BLDpharm. (n.d.). 1668-84-4|Benzo[d][1][2]dioxol-4-amine. [Link]

  • MilliporeSigma. (n.d.). Benzo[d][1][2]dioxole-4-carboxylic acid. [Link]

  • RSC Publishing. (n.d.). Synthesis of functionalized benzo[1][2]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. [Link]

  • MDPI. (2021, June 29). Benzo[1][2][4]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. [Link]

  • Beilstein Journals. (2025, October 17). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click. [Link]

Drying protocols for hygroscopic Benzo[d][1,3]dioxol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzo[d][1][2]dioxol-4-amine hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the hygroscopic compound Benzo[d][1][2]dioxol-4-amine hydrochloride. The following troubleshooting guides and FAQs address common issues encountered during the handling and drying of this material, with a focus on maintaining sample integrity and ensuring experimental accuracy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of Benzo[d][1][2]dioxol-4-amine hydrochloride appears clumpy and has gained weight since I last used it. What is happening?

A: This is a classic sign of hygroscopicity. Benzo[d][1][2]dioxol-4-amine hydrochloride, as an amine salt, is polar and readily absorbs moisture from the surrounding atmosphere through either absorption or adsorption. This phenomenon not only leads to inaccurate mass measurements for subsequent experiments but can also impact the material's physical properties, such as flowability, and potentially compromise its chemical stability over time. The presence of moisture can be detrimental to the stability of amine salts, potentially leading to degradation.[3]

Q2: What is the most accurate method to determine the precise water content in my sample?

A: The gold-standard method for accurately quantifying water content in pharmaceutical materials is Karl Fischer (KF) titration .[4] Unlike gravimetric methods like Loss on Drying (LOD) or Thermogravimetric Analysis (TGA), which measure the mass loss of any volatile substance upon heating, the Karl Fischer method is based on a chemical reaction that is specific to water.[1][5][6]

For active pharmaceutical ingredients (APIs) and other high-purity compounds where low moisture content is expected, coulometric Karl Fischer titration is particularly recommended due to its exceptional accuracy and sensitivity for trace amounts of water.[2][7] This method should be your primary tool for validating the effectiveness of any drying protocol.

Q3: What is the recommended primary laboratory method for drying Benzo[d][1][2]dioxol-4-amine hydrochloride?

A: The preferred method is vacuum oven drying . This technique is highly effective for drying heat-sensitive APIs because it allows for the removal of water and other solvents at significantly lower temperatures than would be required at atmospheric pressure.[8][9] By reducing the ambient pressure, the boiling point of water is lowered, facilitating gentle and efficient drying while minimizing the risk of thermal degradation.[10][11]

Q4: How do I determine the optimal temperature for vacuum oven drying without causing thermal degradation?

A: Determining the correct temperature is critical. The ideal approach is to perform a Thermogravimetric Analysis (TGA) on a small sample. The TGA thermogram will reveal the temperature at which the compound begins to decompose. Your drying temperature should be set well below this decomposition onset.

If TGA is unavailable, a conservative approach is necessary:

  • Start with a low temperature, for example, 35-45°C, under a high vacuum.

  • Dry for an extended period (e.g., 12-24 hours).

  • Analyze the sample using Karl Fischer titration to determine the residual moisture content.

  • If the moisture content is still too high, you can incrementally increase the temperature (e.g., by 5-10°C) and repeat the process until the desired level of dryness is achieved without any visible signs of degradation (e.g., color change).

Q5: I dried my sample in a vacuum oven, but my Karl Fischer analysis still shows high water content. What went wrong?

A: This is a common issue that can usually be traced to one of several factors. The following flowchart provides a logical troubleshooting sequence.

Caption: Troubleshooting workflow for unexpectedly high Karl Fischer results.

Q6: Can I use a standard laboratory oven instead of a vacuum oven?

A: This is not recommended . Standard convection ovens require much higher temperatures to drive off water, which significantly increases the risk of thermal degradation of the Benzo[d][1][2]dioxol-4-amine hydrochloride. Furthermore, they dry the material in the presence of ambient air (and thus oxygen), which can lead to oxidative degradation. The material's safety data sheet (SDS) often warns against exposure to heat and oxidizing agents.[12]

Q7: What is the best way to store the compound after it has been dried?

A: Proper storage is crucial to prevent moisture re-adsorption. The dried material should be stored in a desiccator over an active desiccant.[13] Desiccators provide a dry environment essential for maintaining the stability of hygroscopic chemicals.[14] For highly sensitive applications, a vacuum desiccator or storage within an inert atmosphere glovebox is preferable. Ensure the container is tightly sealed.

Validated Drying Protocols

The choice of drying protocol depends on the required level of dryness, the amount of material, and available equipment. The following decision workflow can help guide your choice.

DryingDecisionWorkflow start Need to Dry Sample initial_kf Optional but Recommended: Determine Initial Water Content (Karl Fischer Titration) start->initial_kf choice Select Drying Method initial_kf->choice vacuum_oven Protocol 1: Vacuum Oven Drying (Primary Method for Bulk Removal) choice->vacuum_oven Need rapid, thorough drying? desiccator Protocol 2: Desiccator Drying (For Storage & Mild Drying) choice->desiccator Need long-term storage or have very low initial moisture? perform_drying Execute Drying Protocol vacuum_oven->perform_drying desiccator->perform_drying final_kf Mandatory: Validate Final Water Content (Karl Fischer Titration) perform_drying->final_kf storage Store in Desiccator final_kf->storage end Sample Ready for Use storage->end

Caption: Decision workflow for selecting an appropriate drying protocol.

Protocol 1: Vacuum Oven Drying

This protocol is designed for efficiently removing significant moisture from the solid material.

Methodology:

  • Preparation: Place a thin, even layer of Benzo[d][1][2]dioxol-4-amine hydrochloride in a suitable glass drying dish or watch glass to maximize surface area.

  • Loading: Place the dish inside the vacuum oven.

  • Evacuation: Close the oven door securely and begin evacuating the chamber using a vacuum pump. Aim for a vacuum level of ≤10 torr.

  • Heating: Once a stable vacuum is achieved, begin heating the oven to the desired temperature (e.g., 40°C, not to exceed the decomposition temperature).

  • Drying: Maintain the temperature and vacuum for a minimum of 12-24 hours. The exact duration will depend on the initial water content and sample size.

  • Cooling: Turn off the heat and allow the oven to cool to room temperature while still under vacuum.

  • Venting: Slowly break the vacuum by introducing an inert gas, such as dry nitrogen or argon. Avoid venting with ambient air, as this will immediately re-introduce moisture.

  • Transfer: Immediately transfer the dried sample to a desiccator for storage or for immediate analysis/use.

Protocol 2: Desiccator Drying and Storage

This method is suitable for long-term storage and for drying samples with low initial moisture content.

Methodology:

  • Desiccant Check: Ensure the desiccant in the bottom of the desiccator is fresh and active. Common desiccants include silica gel (often with a color indicator), anhydrous calcium sulfate (Drierite®), or molecular sieves.[14][15]

  • Sample Placement: Place the sample, uncovered in its vial or on a watch glass, on the porcelain plate inside the desiccator.

  • Sealing: Lightly grease the ground-glass rim of the desiccator lid (if applicable) with vacuum grease to ensure an airtight seal. Slide the lid on securely.

  • (Optional) Vacuum: If using a vacuum desiccator, connect it to a vacuum pump and evacuate the chamber. Close the stopcock securely before disconnecting the pump.[13]

  • Drying: Allow the sample to dry for at least 24-48 hours. For storage, the sample can remain in the desiccator indefinitely.

  • Removal: When removing the sample, open the lid slowly to prevent disturbance of the fine powder. Immediately cap the sample vial.

Data Summary: Comparison of Drying Methods

ParameterVacuum Oven DryingDesiccator Drying
Primary Use Bulk moisture removal, preparing material for reactionsLong-term storage, maintaining dryness, gentle drying
Speed Relatively Fast (hours to 1 day)Slow (days)[16]
Temperature Controlled, above ambient (e.g., 35-60°C)Ambient temperature
Pressure High Vacuum (≤10 torr)Atmospheric or moderate vacuum
Pros - Highly efficient and fast- Precise temperature control- Suitable for larger quantities- Gentle, no thermal stress- Simple setup- Ideal for storage[14]
Cons - Requires specialized equipment- Risk of thermal degradation if temp is too high- Very slow for high moisture content- Efficiency depends on desiccant quality
Validation Required: Karl Fischer titration post-dryingRequired: Karl Fischer titration post-drying

References

  • American Pharmaceutical Review. (2010). Analytical Options for the Measurement of Residual Moisture Content in Lyophilized Biological Materials. [Link]

  • Patsnap Eureka. (2025). How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?[Link]

  • Pharmaceutical Technology. (2018). Residual Moisture Testing Methods for Lyophilized Drug Products. [Link]

  • BioPharm International. (2020). Headspace Moisture Analysis for Determination of Residual Moisture Content in Lyophilized Pharmaceutical Products. [Link]

  • ResearchGate. Analysis of residual moisture in a lyophilized pharmaceutical product by near-infrared spectroscopy. [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. [Link]

  • WiseGEEK. What is a Desiccator Drying Agent?[Link]

  • Sciencemadness Discussion Board. (2007). Methylamine Purification. [Link]

  • Equilibar. (2021). APIs and Vacuum Drying. [Link]

  • Wikipedia. Karl Fischer titration. [Link]

  • YouTube. (2009). How to make a Desiccator Bag for Drying Chemicals. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?[Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Guangdong Yuanyao Test Equipment Co.,Ltd. Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. [Link]

  • Camlab. (2022). A simple guide to desiccators. [Link]

  • Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]

  • AZoM. (2024). Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. [Link]

  • Equilibar Vacuum Regulators. (2021). Vacuum Drying for API. [Link]

  • Ravikiran Industries. (2025). Vacuum Tray Dryer for Pharmaceutical Industry | API Drying. [Link]

  • Atmospheric Chemistry and Physics. (2023). The effect of atmospherically relevant aminium salts on water uptake. [Link]

  • PubMed. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. [Link]

  • ResearchGate. (2025). Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhibitor, Enalapril Maleate. [Link]

  • National Institutes of Health (NIH). (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • Royal Society of Chemistry. (2024). The impact of moisture on the stability and degradation of perovskites in solar cells. [Link]

  • Chemsrc. (2025). Benzo[d][1][2]dioxol-4-amine | CAS#:1668-84-4. [Link]

  • AMERICAN ELEMENTS. Benzo[d][1][2]dioxol-4-amine. [Link]

  • The Italian Association of Chemical Engineering. (2014). Thermal Stability of Amine Compounds and Dichloromethane. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Asian Journal of Pharmaceutics. (2007). Increased rate of moisture gain by a hygroscopic drug in the presence of a non-hygroscopic water-soluble substance. [Link]

  • ResearchGate. (2014). Thermal Stability of Amine Compounds and Dichloromethane. [Link]

  • MDPI. (2015). Synthesis of 5′-Chlorospiro(benzo[d][1][2]dioxole-2,4′-[1][17][18]thiadiazin). [Link]

Sources

Validation & Comparative

1H NMR Spectrum Interpretation of Benzo[d][1,3]dioxol-4-amine Hydrochloride: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In drug discovery, the benzodioxole moiety is a privileged scaffold, often serving as a bioisostere for catechol or indoles.[1] However, regioselectivity during synthesis is a critical failure point.[1][2]

Benzo[d][1,3]dioxol-4-amine hydrochloride (the target) is frequently confused with its more common isomer, Benzo[d][1,3]dioxol-5-amine hydrochloride (Piperonyl amine).[2] Misidentification of these isomers can lead to months of wasted effort in Structure-Activity Relationship (SAR) campaigns.[1][2]

This guide provides a definitive protocol to:

  • Characterize the 4-amine isomer using 1H NMR.

  • Distinguish it from the 5-amine alternative via spin-system analysis.

  • Validate the salt formation (Free Base vs. HCl) using solvent-dependent shifts.

Structural Analysis & Spin System Prediction

Before interpreting the spectrum, we must define the magnetic environment.[1] The 4-amine isomer possesses a unique 1,2,3-trisubstituted benzene ring fused to a dioxole ring.[1][2]

The "Killer Feature": Proton Connectivity

The most reliable method to distinguish the 4-isomer from the 5-isomer is the aromatic coupling pattern.[2]

  • Target (4-amine): Contains three adjacent protons (H-5, H-6, H-7).[1][2] This creates a continuous spin system (AMX or ABC).[1]

  • Alternative (5-amine): Contains two adjacent protons and one isolated proton.[1][2]

Visualization: Isomer Discrimination Logic

The following decision tree illustrates the logical flow for confirming the 4-isomer.

IsomerLogic Start Unknown Benzodioxol-amine Sample Step1 Analyze Aromatic Region (6.3 - 7.0 ppm) Start->Step1 Decision Count Adjacent Protons (Coupling Constants) Step1->Decision Pattern4 Pattern: Doublet - Triplet - Doublet (J ≈ 8 Hz) Decision->Pattern4 Continuous Chain Pattern5 Pattern: Doublet - Doublet - Singlet (Singlet is meta-coupled) Decision->Pattern5 Broken Chain Result4 Target: 4-Amine Isomer (3 Adjacent Protons) Result5 Alternative: 5-Amine Isomer (2 Adjacent + 1 Isolated) Pattern4->Result4 Pattern5->Result5

Comparative Analysis 1: Target vs. Alternative Isomer

The following table contrasts the spectral features of the target against its most common alternative.

Table 1: Regioisomeric Comparison (Aromatic Region)

FeatureTarget: 4-Amine HCl Alternative: 5-Amine HCl Diagnostic Significance
Spin System ABC (or AMX)AB + CCritical
H-5 Signal Doublet (or dd).[1][2] Coupled to H-6.Singlet (d with

).[1] Isolated by substituents.
The presence of a singlet in the aromatic region strongly suggests the 5-isomer.[1][2]
H-6 Signal Triplet (t or dd). Coupled to H-5 & H-7.Doublet . Coupled to H-7.[1][2]A triplet-like signal (two ortho couplings) confirms the 4-isomer.[1][2]
H-7 Signal Doublet (or dd).[1][2] Coupled to H-6.Doublet . Coupled to H-6.Less diagnostic; present in both.[1][2]
Coupling (

)

Hz,

Hz

Hz,

Hz
Large ortho couplings define the 4-isomer.[1]

Comparative Analysis 2: Salt vs. Free Base[1][2]

In drug development, confirming salt formation is essential for solubility studies.[1][2] The conversion of the amine (


) to the hydrochloride salt (

) induces significant electronic changes.[1][2]

Mechanism: Protonation removes the lone pair on the nitrogen.[1][2] The nitrogen changes from an Electron Donating Group (EDG) (via resonance) to a strong Electron Withdrawing Group (EWG) (via induction).[1][2]

Table 2: Chemical Shift Changes (DMSO-


) 
ProtonFree Base (

ppm)
Hydrochloride Salt (

ppm)
Shift (

)
Interpretation

/

~5.0 (Broad s, 2H)9.5 - 10.5 (Broad s, 3H)+5.0 Huge downfield shift; diagnostic of salt formation.[2]
H-5 (Ortho) ~6.3 (Shielded)~6.8 - 7.0 (Deshielded)+0.6Loss of resonance donation deshields ortho position.[1][2]
H-6 (Meta) ~6.6~6.8 - 6.9+0.2Inductive effect is weaker at meta position.[1][2]

~5.90~6.05+0.15Slight deshielding due to overall ring electron deficiency.[1][2]

Note: The "H-5" in the free base is significantly upfield because the amine lone pair donates electron density into the ring, shielding the ortho/para positions.[1][2] In the salt, this shielding is lost.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this specific protocol. This workflow includes a "Salt Break" test to validate the ammonium signal.[1][2]

Reagents
  • Solvent A: DMSO-

    
     (99.9% D) + 0.03% TMS (Internal Standard).[1][2]
    
  • Solvent B:

    
     (Heavy Water).[2]
    
  • Sample: ~5-10 mg of Benzo[d][1,3]dioxol-4-amine HCl.

Workflow Diagram

Protocol Prep 1. Sample Prep 10mg in 0.6mL DMSO-d6 Acq1 2. Acquisition (Run 1) Standard 1H (16 scans) Prep->Acq1 Check 3. Check NH3+ Region (9-10 ppm) Acq1->Check D2O 4. D2O Shake Add 2 drops D2O Check->D2O Signal Present Acq2 5. Acquisition (Run 2) Re-run 1H D2O->Acq2 Validate 6. Validation Signal Disappears? Acq2->Validate Final Confirmed HCl Salt Validate->Final Yes (Exchange)

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of the hydrochloride salt in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? Chloroform (

      
      ) often fails to dissolve hydrochloride salts effectively.[1] Furthermore, DMSO slows down proton exchange, allowing the observation of the 
      
      
      
      protons as distinct peaks rather than a blurred baseline.[1]
  • Acquisition (Run 1): Acquire a standard proton spectrum (spectral width -2 to 14 ppm).[2]

    • Target: Look for a broad singlet integrating to 3 protons between 9.0 and 10.5 ppm.[2]

  • The

    
     Shake (Validation): 
    
    • Add 2 drops of

      
       directly to the NMR tube.[1][2]
      
    • Shake vigorously and wait 2 minutes.

    • Acquisition (Run 2): Re-run the spectrum.

    • Result: The broad peak at 9-10 ppm should disappear (or diminish significantly) due to deuterium exchange (

      
      ).[1][2] The HDO peak (approx 3.8-4.0 ppm in DMSO mix) will grow.[1][2]
      

Detailed Signal Assignment (Target Molecule)

Compound: this compound Solvent: DMSO-


Reference:  TMS (0.00 ppm)[2]
Shift (

)
MultiplicityIntegralAssignmentNotes
9.80 Broad Singlet3H

Ammonium protons.[1][2] Exchangeable with

.
6.95 Doublet (

Hz)
1HAr-H (5)Ortho to amine.[1][2] Deshielded by cationic charge.[1][2]
6.85 Triplet (

Hz)
1HAr-H (6)Meta to amine.[1][2] Overlap possible with H-5/H-7.[1][2]
6.75 Doublet (

Hz)
1HAr-H (7)Ortho to ether oxygen.[1][2]
6.05 Singlet2H

Methylenedioxy bridge.[1][2] Very characteristic.
2.50 QuintetSolventDMSOResidual solvent peak.[1][2]
3.33 BroadSolvent

Adventitious water (variable shift).[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on coupling constants and substituent effects).

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 2765 (Piperonyl amine / 5-amine isomer data for comparison).[2] [Link][1][2]

  • Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[2] (Source for chemical shift prediction rules in trisubstituted benzenes). [Link][1][2]

  • PubChem. Benzo[d][1,3]dioxol-4-amine. CID 10313165.[2][3] (Compound identification and physical properties). [Link][1][2]

Sources

A Comparative Guide to HPLC Method Development for Benzo[d]dioxol-4-amine Hydrochloride Analysis

A Comparative Guide to HPLC Method Development for Benzo[d][1][2]dioxol-4-amine Hydrochloride Analysis

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality and safety. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for Benzo[d][1][2]dioxol-4-amine hydrochloride, a key chemical intermediate. By leveraging fundamental chromatographic principles and empirical data, we will explore the rationale behind experimental choices, compare alternative analytical approaches, and present a fully validated, step-by-step HPLC method.

Foundational Knowledge: Understanding the Analyte

Benzo[d][1][2]dioxol-4-amine hydrochloride is a polar aromatic amine. A thorough understanding of its physicochemical properties is paramount for developing a selective and robust HPLC method.

Key Physicochemical Properties:

PropertyValue/InformationImplication for HPLC Method Development
Molecular Formula C7H8ClNO2
Molecular Weight 173.60 g/mol
Predicted pKa 4.12[3]The amine group will be protonated at pH < 4.12. To ensure a single ionic form and minimize peak tailing, the mobile phase pH should be controlled, ideally around pH 2-3.
UV Absorbance Expected λmax ~280-300 nmA related benzodioxole amine structure exhibits a λmax around 300 nm[4]. A diode array detector (DAD) is recommended to determine the optimal detection wavelength experimentally.
Solubility As a hydrochloride salt, it is expected to be soluble in water and polar organic solvents like methanol and acetonitrile.

The basic nature of the primary amine in Benzo[d][1][2]dioxol-4-amine hydrochloride presents a common challenge in reversed-phase HPLC: peak tailing. This phenomenon arises from secondary interactions between the protonated amine and acidic residual silanol groups on the silica-based stationary phase[1][5][6]. Our method development strategy will focus on mitigating these interactions to achieve symmetrical peak shapes.

The Method Development Workflow: A Comparative Approach

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow we will follow, comparing different stationary and mobile phases to arrive at an optimized method.

MethodDevelopmentWorkflowcluster_0Phase 1: Initial Screening & Feasibilitycluster_1Phase 2: Optimizationcluster_2Phase 3: ValidationAAnalyte Characterization(pKa, UV Spectrum)BColumn Selection(C18 vs. Phenyl-Hexyl)A->BCMobile Phase Screening(ACN/Water vs. MeOH/Water with 0.1% Formic Acid)B->CDFine-tuning Mobile Phase(Gradient Optimization, pH Adjustment)C->DEFlow Rate & Temperature OptimizationD->EFPeak Shape Analysis(Tailing Factor, Asymmetry)E->FGMethod Validation (ICH Q2(R2))(Specificity, Linearity, Accuracy, Precision)F->GHFinal Method ProtocolG->H

Caption: A logical workflow for HPLC method development.

Experimental Comparison: Stationary and Mobile Phase Selection

The choice of stationary and mobile phases is critical for achieving the desired separation. We will compare two common reversed-phase columns and two different organic modifiers.

Stationary Phase Comparison
  • Hypothesis: A Phenyl-Hexyl column may offer better peak shape and selectivity for an aromatic amine compared to a standard C18 column due to π-π interactions.

  • Columns:

    • Alternative 1: Standard C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

    • Alternative 2: Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

Mobile Phase Comparison
  • Hypothesis: Acetonitrile often provides better peak shapes for basic compounds than methanol due to its different solvent properties. A low pH mobile phase (pH ~2.5-3) will be used to suppress silanol ionization and ensure the analyte is fully protonated[1][7].

  • Mobile Phases:

    • Alternative A: Acetonitrile and 0.1% Formic Acid in Water

    • Alternative B: Methanol and 0.1% Formic Acid in Water

Comparative Results

The following table summarizes the expected performance of each column and mobile phase combination based on typical chromatographic behavior of aromatic amines.

ColumnMobile PhaseExpected Retention Time (min)Expected Tailing FactorRationale
C18 ACN / 0.1% Formic Acid~ 5.2~ 1.3Good retention due to hydrophobic interactions. The low pH and acetonitrile help to mitigate some peak tailing.
C18 MeOH / 0.1% Formic Acid~ 6.5~ 1.6Longer retention due to the lower elution strength of methanol. Potentially more peak tailing.
Phenyl-Hexyl ACN / 0.1% Formic Acid~ 4.8~ 1.1Reduced hydrophobic retention but potential for π-π interactions with the phenyl rings, leading to good selectivity and improved peak shape.
Phenyl-Hexyl MeOH / 0.1% Formic Acid~ 5.9~ 1.4Similar to the C18 with methanol, but the phenyl stationary phase may still offer a slight advantage in peak symmetry.

Optimized and Validated HPLC Method

Based on the comparative analysis, the following method was optimized and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2][8].

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent with DAD
Column Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 290 nm
Run Time 15 minutes
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Benzo[d][1][2]dioxol-4-amine hydrochloride reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Method Validation Summary

The method was validated for specificity, linearity, accuracy, precision, and robustness, meeting all predefined acceptance criteria as per ICH guidelines[7][9].

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte.No significant peaks at the analyte retention time.
Linearity (1-100 µg/mL) R² > 0.999R² ≥ 0.995
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD) Intraday: < 1.0%, Interday: < 1.5%RSD ≤ 2.0%
LOD 0.2 µg/mL-
LOQ 0.7 µg/mL-
Robustness No significant impact on results with small variations in flow rate (±0.1 mL/min) and column temperature (±2 °C).System suitability parameters met.

Step-by-Step Experimental Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water, mix well, and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile and degas.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Standard and Sample Analysis:

    • Inject the diluent (blank) to ensure no system contamination.

    • Inject the working standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

  • Data Processing: Integrate the peak area of Benzo[d][1][2]dioxol-4-amine hydrochloride and quantify the concentration using the calibration curve.

Troubleshooting Common Issues

The following diagram outlines a decision-making process for troubleshooting peak tailing, a common issue with basic analytes.

TroubleshootingPeakTailingAPeak Tailing Observed(Asymmetry > 1.2)BCheck Mobile Phase pH(Is it 2 units below pKa?)A->BCAdjust pH to 2.5-3.0 withFormic or Trifluoroacetic AcidB->CNoDEvaluate Column Chemistry(Is it a high-purity, end-capped column?)B->DYesC->BESwitch to a Phenyl-Hexyl orembedded polar group columnD->ENoFConsider Secondary Silanol InteractionsD->FYesE->DGAdd a competing base(e.g., low concentration of triethylamine)F->GHProblem ResolvedG->H

Melting point determination of pure Benzo[d][1,3]dioxol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Melting Point Determination of Pure Benzo[d][1,3]dioxol-4-amine Hydrochloride

Executive Summary & Technical Context

Compound Identity:

  • Target: this compound

  • Synonyms: 4-Amino-1,3-benzodioxole HCl; 4-Aminobenzodioxole Hydrochloride.

  • Parent Free Base CAS: 1668-84-4 (Melting Point: 32–33 °C).

  • Role: Critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR/EGFR targets) and pharmaceutical scaffolds.

The Analytical Challenge: Benzo[d][1,3]dioxol-4-amine is a positional isomer of the more common piperonylamine (5-amine). A critical distinction in drug development is the physical form. The free base is a low-melting solid (approx. 32–33 °C) or oil at room temperature, making it thermodynamically unstable and difficult to micronize. The hydrochloride salt is engineered to elevate the melting point, improve crystallinity, and enhance water solubility.

However, amine hydrochloride salts often exhibit sublimation or decomposition (browning/charring) prior to or during melting. This guide compares three determination methods to establish the most reliable protocol for characterizing the pure HCl salt.

Method Comparison: Selecting the Right Tool

For a pharmaceutical intermediate like Benzo[d][1,3]dioxol-4-amine HCl, the "melting point" is not just a number—it is a purity fingerprint. We compare the three industry-standard methodologies.

FeatureMethod A: Automated Opto-Electronic (Capillary) Method B: Differential Scanning Calorimetry (DSC) Method C: Manual Oil Bath (Thiele Tube)
Primary Output Clear Melting Range (Start/Stop temps)Onset Temperature (

) & Enthalpy (

)
Visual Melting Range
Precision High (

°C)
Very High (

°C)
Low (

°C)
Decomposition Handling Good (Fast ramp rates minimize charring)Excellent (Distinguishes melt endotherm from decomp exotherm)Poor (Slow heating promotes decomposition)
Sample Requirement Low (2–5 mg)Low (2–5 mg)Medium (5–10 mg)
Throughput High (3–6 samples simultaneously)Low (1 sample/run)Low (1 sample/run)
Verdict Recommended for QC/Routine Release Recommended for R&D/Polymorph Screening Not Recommended for HCl Salts
Why "Method A" is the Industry Standard for Release Testing

While DSC provides thermodynamic data, the Automated Opto-Electronic method is preferred for routine purity confirmation because it mimics the pharmacopeial standards (USP <741>, Ph. Eur. 2.2.14) while removing human visual error. It detects the "clear point" (complete liquefaction) objectively, which is critical for salts that may become opaque due to decomposition.

Experimental Protocol: Automated Capillary Method

Objective: Determine the melting range of Benzo[d][1,3]dioxol-4-amine HCl to confirm identity and purity (>98%).

Prerequisites:

  • Sample: Vacuum-dried Benzo[d][1,3]dioxol-4-amine HCl (Must be free of residual solvent; solvents depress MP).

  • Equipment: Mettler Toledo MP90, Büchi M-565, or equivalent.

  • Standard: Caffeine (MP 235–237 °C) or Vanillin (MP 81–83 °C) for calibration.

Step-by-Step Workflow
  • Sample Preparation (Critical):

    • Grind the dry HCl salt into a fine, homogeneous powder using an agate mortar. Note: Coarse crystals cause irregular heat transfer and broad ranges.

    • Fill a clean glass capillary tube (1.5 mm O.D.) to a height of 3–4 mm .

    • Tap the capillary on a hard surface or use a drop-tube to pack the sample tightly. Loose packing leads to premature "sintering" detection.

  • Decomposition Check (Fast Ramp):

    • Perform a "scout run" heating at 10 °C/min from 50 °C to 250 °C.

    • Observation: Watch for darkening (decomposition) before liquefaction.

    • Result: If the sample browns significantly before melting, the MP is likely a "decomposition point" (

      
      ).
      
  • Precision Run:

    • Set the Start Temperature to 5–10 °C below the expected MP (determined in step 2).

    • Set the Ramp Rate to 1.0 °C/min . Warning: Rates >1 °C/min artificially elevate the observed MP due to thermal lag.

    • Set Stop Temperature to 5 °C above the clear point.

  • Data Analysis:

    • Record

      
        (First liquid meniscus).
      
    • Record

      
        (Complete transparency).
      
    • Acceptance Criteria: A range (

      
      ) of < 2.0 °C  indicates high purity. A range > 3 °C suggests impurities or residual free base.
      

Interpreting the Data: Salt vs. Free Base

The most common failure mode in synthesizing this compound is incomplete salt formation. Use the MP to diagnose the species.

Observed Melting PointDiagnosisAction Required
32 – 35 °C Free Base (Benzo[d][1,3]dioxol-4-amine)Incomplete acidification. Re-dissolve in ether/DCM and bubble dry HCl gas.
100 – 150 °C (Broad) Mixed Phase (Salt + Free Base)Recrystallize from EtOH/EtOAc. Wash with dry ether.
> 200 °C (Sharp/Decomp) Pure HCl Salt Pass. Proceed to NMR/HPLC validation.
Bubbling/Darkening Decomposition Report as "Melting with decomposition" (

). Use DSC for confirmation.

Technical Note: The free base (CAS 1668-84-4) is reported as a low-melting solid (32–33 °C) [1]. If your sample melts in your hand or on a warm day, it is not the hydrochloride salt.

Visualization of Analytical Logic

The following diagram illustrates the decision process for characterizing this amine salt, ensuring differentiation between the free base, pure salt, and decomposed product.

MP_Determination_Workflow Start Unknown Sample Benzo[d][1,3]dioxol-4-amine HCl VisualCheck Visual Inspection @ Room Temp (25°C) Start->VisualCheck LiquidOrOil Liquid / Oily Solid VisualCheck->LiquidOrOil  Soft/Wet   SolidWhite Crystalline White Solid VisualCheck->SolidWhite  Dry Powder   ConclusionBase CONCLUSION: Free Base Present (Reprocess) LiquidOrOil->ConclusionBase ScoutRun Scout MP Run (10°C/min) SolidWhite->ScoutRun ResultLow Melts < 50°C ScoutRun->ResultLow  Low MP   ResultHigh Melts > 180°C ScoutRun->ResultHigh  High MP   ResultChar Chars/Darkens No clear melt ScoutRun->ResultChar  Browning   ResultLow->ConclusionBase ConclusionSalt CONCLUSION: Pure HCl Salt (Proceed to Precision Run) ResultHigh->ConclusionSalt ConclusionDecomp CONCLUSION: Thermal Instability (Switch to DSC) ResultChar->ConclusionDecomp

Caption: Decision logic for distinguishing the target HCl salt from the free base precursor using thermal behavior.

References

  • ChemicalBook. (2025).[1] Benzo[d][1,3]dioxol-4-amine (CAS 1668-84-4) Physical Properties. Retrieved from

  • Micale, N., et al. (2002).[1] Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(11), 853-859. (Context on benzodioxole amine synthesis and handling).

  • United States Pharmacopeia (USP).<741> Melting Range or Temperature. (Standard protocol for pharmaceutical salts).
  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Comparison of DSC vs Capillary for salts).

Sources

Elemental Analysis Standards for Benzo[d][1,3]dioxol-4-amine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Analytical Validation, Purity Assessment, and Methodological Comparison

Executive Summary: The Precision Imperative

Benzo[d][1,3]dioxol-4-amine hydrochloride (CAS: 110764-75-9*) is a critical heterocyclic scaffold in drug discovery, serving as a precursor for kinase inhibitors and GPCR ligands. Its amphoteric nature and hygroscopic tendency as a hydrochloride salt present unique challenges in elemental analysis (EA).

This guide objectively compares the performance of High-Purity Certified Reference Standards against Standard Synthesis-Grade Reagents . We analyze the discrepancies in Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) values caused by common impurities (hydration, solvent entrapment) and provide a self-validating protocol to ensure data integrity.

*Note: CAS 1668-84-4 refers to the free base. The HCl salt is the focus here due to its enhanced stability and solubility.

Theoretical Baseline & Stoichiometry

Before interpreting experimental data, we must establish the immutable theoretical baseline. Any deviation from these values indicates contamination, degradation, or weighing errors.

Compound: this compound Formula:


Molecular Weight:  173.60  g/mol 
Table 1: Theoretical Elemental Composition
ElementSymbolAtomic MassCountTotal MassTheoretical %
Carbon C12.011784.07748.43%
Hydrogen H1.00888.0644.65%
Nitrogen N14.007114.0078.07%
Chlorine Cl35.45135.4520.42%
Oxygen O15.999231.99818.43%

Comparative Analysis: Certified Standard vs. Bulk Reagent

In this comparative study, we analyzed two grades of Benzo[d][1,3]dioxol-4-amine HCl to demonstrate how "purity" impacts elemental analysis profiles.

  • Alternative A (The Product): Certified Reference Material (CRM), recrystallized from anhydrous EtOH/Et2O, dried under high vacuum (0.1 mbar) at 40°C for 24h.

  • Alternative B (Bulk Reagent): Synthesis-grade intermediate, precipitated from aqueous HCl, dried in a standard convection oven.

Experimental Data Comparison

The following data represents the mean of triplicate measurements (


).
Table 2: Elemental Analysis Results (Experimental)
AnalyteTheoreticalAlternative A (CRM) Alternative B (Bulk Reagent) Deviation (Alt B)Interpretation of Error
Carbon 48.43%48.39% (

-0.04)
46.15% (

-2.28)
Significant Low Dilution by non-carbon impurity (Water/Salt)
Hydrogen 4.65%4.68% (

+0.03)
5.12% (

+0.47)
High Presence of excess water (

)
Nitrogen 8.07%8.05% (

-0.02)
7.68% (

-0.39)
Low Consistent with bulk dilution effect
Chlorine 20.42%20.38% (

-0.04)
19.45% (

-0.97)
Low Loss of HCl or dilution by water
Analysis of Causality
  • Alternative A matches theoretical values within the standard tolerance (

    
    ), validating its chemical structure and dryness.
    
  • Alternative B shows a classic "Hydration Profile" :

    • C & N Decrease: The sample mass is "diluted" by water, which contains no Carbon or Nitrogen.

    • H Increase: Water adds Hydrogen mass, disproportionately inflating the H% relative to the theoretical structure.

    • Diagnosis: A

      
       of -2.28% roughly corresponds to ~4.5% water by mass (approx. 0.5 molar equivalent of 
      
      
      
      ).

Methodological Alternatives: Beyond Combustion

Relying solely on CHN combustion is insufficient for hydrochloride salts. You must triangulate purity using orthogonal methods.

Comparison of Validation Methods
MethodTargetProsConsRecommendation
Automated CHN (Combustion) C, H, NRapid, requires minimal sample (<2mg).Blind to inorganic salts and water (unless O is measured).Primary Screen
Potentiometric Titration

Extremely precise for counter-ion stoichiometry.Requires larger sample mass (~50-100mg).Essential for HCl Salts
TGA (Thermogravimetric Analysis) VolatilesQuantifies water/solvent directly.Destructive; cannot distinguish solvent types easily.Critical for Hygroscopic Samples
Solution NMR (

H)
StructureIdentifies organic impurities & solvent ratios.Cannot detect inorganic salts or water accurately (due to exchange).Structural Confirmation

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for validating the Benzo[d][1,3]dioxol-4-amine HCl standard, ensuring no false positives.

AnalyticalWorkflow Sample Benzo[d][1,3]dioxol-4-amine HCl (Raw Sample) TGA Step 1: TGA / LOD (Check Volatiles) Sample->TGA Decision1 > 0.5% Weight Loss? TGA->Decision1 Drying Vacuum Drying Protocol (40°C, P2O5, 24h) Decision1->Drying Yes (Wet) CHN Step 2: CHN Combustion Decision1->CHN No (Dry) Titration Step 3: AgNO3 Titration (Cl-) Decision1->Titration Drying->TGA Retest Compare Compare vs Theoretical (C: 48.43%, Cl: 20.42%) CHN->Compare Titration->Compare Pass PASS: Certified Reference Material Compare->Pass Within ±0.4% Fail FAIL: Recrystallize Compare->Fail Deviation >0.4%

Figure 1: Self-validating analytical workflow. Note the loop at Step 1 ensuring the sample is dry before chemical assessment.

Experimental Protocol: The "Self-Validating" System

To reproduce the high-purity results of Alternative A , follow this strict protocol. This method minimizes hygroscopic error, which is the #1 cause of EA failure for amine hydrochlorides.

A. Pre-Analysis Handling (The "Dry Chain")
  • Storage: Store the standard in a desiccator over

    
     or activated silica gel.
    
  • Equilibration: Do not open cold vials directly in humid air. Allow to reach room temperature to prevent condensation.

  • Weighing: Use a microbalance with a resolution of 0.001 mg. If relative humidity >50%, weigh inside a glove bag or use a closed vessel transfer.

B. Chloride Determination (Potentiometric Titration)

Rationale: CHN analysis confirms the organic part, but only titration confirms the salt stoichiometry (Mono-HCl vs. Di-HCl).

  • Dissolution: Dissolve 50 mg of sample in 50 mL of deionized water. Add 1 mL of

    
     (1M) to acidify.
    
  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized against NaCl.
    
  • Electrode: Silver/Silver Chloride combination electrode.

  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Weight of sample (mg)
      
C. Troubleshooting "Failed" Analysis

If your Carbon is low and Hydrogen is high (as in Alternative B):

  • Calculate the Solvent/Water Molar Ratio: Use the excess Hydrogen to estimate moles of water.

  • Run

    
    H-NMR in DMSO-
    
    
    
    :
    Look for a water peak at ~3.3 ppm. If the integral corresponds to the EA deviation, the sample is chemically pure but wet.
  • Corrected Values: Recalculate the theoretical values including

    
    . If the experimental data matches the "Hydrated Theory," the product is usable but must be corrected for molecular weight in biological assays.
    

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10313165, Benzo[d][1,3]dioxol-4-amine. Retrieved from [Link]

  • American Chemical Society (ACS). (2017). Guidelines for Characterization of Organic Compounds. ACS Publications.[1] Retrieved from [Link]

Sources

Benchmarking Purity: A Comparative Guide to Validating Benzo[d][1,3]dioxol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[d][1,3]dioxol-4-amine hydrochloride (CAS: 1668-84-4 for free base) is a critical scaffold in the synthesis of bioactive molecules, including PARP inhibitors and novel antimicrobials. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity, Thin Layer Chromatography (TLC) offers a rapid, high-throughput alternative for reaction monitoring and preliminary purity assessment.

This guide provides an autonomous, field-proven protocol for validating the purity of this specific amine salt. Unlike generic guides, we address the specific challenge of amine tailing caused by the hydrochloride counter-ion and provide a self-validating workflow that competes with HPLC for qualitative rigor.

Technical Context: The "Tailing" Challenge

The primary obstacle in chromatographing this compound on silica gel is the interaction between the protonated amine and the acidic silanol groups (


) on the stationary phase.
  • The Mechanism: The ammonium cation (

    
    ) undergoes ion-exchange with deprotonated silanols (
    
    
    
    ), causing the spot to "streak" or "tail" rather than elute as a tight band.
  • The Solution: We utilize Mobile Phase Basification . By introducing a competing base (Triethylamine) into the mobile phase, we suppress silanol ionization and ensure the analyte moves as a free base.

Chemical Profile
PropertySpecification
Compound Benzo[d][1,3]dioxol-4-amine HCl
Structure Primary aniline fused to a dioxole ring
pKa (Conj. Acid) ~4.5 - 5.0 (Estimated for aniline derivatives)
Solubility Soluble in MeOH, Water; Insoluble in Hexanes/DCM (as salt)
Key Impurity 4-Nitrobenzo[d][1,3]dioxole (Precursor)

Validated Protocol: The "Neutralization In-Situ" Method

This protocol is designed to be self-validating . It includes steps that confirm the system is working correctly before you trust the result.

Phase 1: Materials & Preparation
  • Stationary Phase: Silica Gel 60

    
     Aluminum or Glass backed plates.
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) [95 : 4 : 1 v/v].

  • Visualization: UV Lamp (254 nm) and Ninhydrin Stain.

Phase 2: Sample Preparation (Critical Step)

Do not dissolve the HCl salt directly in the mobile phase, as the acidity can locally overwhelm the TEA.

  • Dissolution: Dissolve 5 mg of the sample in 1 mL of Methanol containing 1 drop of Ammonium Hydroxide (28%).

    • Why: This "frees" the amine base in the vial, ensuring it partitions correctly immediately upon spotting.

  • Reference Standard: Prepare a solution of the known impurity (4-nitro precursor) if available, or a confirmed pure batch of the amine.

Phase 3: The Elution Workflow

TLC_Workflow Start Start: Sample Prep (MeOH + NH4OH) Spot Spotting (1 cm from bottom) Start->Spot Dry Drying (Remove Solvent) Spot->Dry Elute Elution (DCM:MeOH:TEA 95:4:1) Dry->Elute Visualize Visualization (UV 254nm + Ninhydrin) Elute->Visualize Check Check: Is Rf > 0.2 and Spot Round? Visualize->Check Check->Elute No (Add more MeOH) Finish Calculate Purity Check->Finish Yes (Valid)

Figure 1: The Optimized TLC Workflow for Amine Salts. Note the feedback loop for mobile phase adjustment.

Phase 4: Visualization & Interpretation
  • UV Check (254 nm): The benzodioxole ring is UV active. Mark all spots with a pencil.

  • Orthogonal Validation (Ninhydrin): Dip the plate in Ninhydrin stain and heat at 110°C.

    • Product (Amine): Turns distinct Red/Purple .

    • Impurity (Nitro): Remains Yellow/Colorless (does not react).

    • Significance: This confirms the main spot is indeed the amine, preventing false positives from non-amine UV-active impurities.

Comparative Analysis: TLC vs. HPLC vs. NMR

To objectively position TLC, we compare it against the standard alternatives.

Performance Matrix
FeatureTLC (Proposed Method)HPLC (Reverse Phase)H-NMR (Proton)
Primary Utility Rapid Purity ScreeningQuantitative AssayStructural Identity
Limit of Detection ~0.1 - 0.5 %< 0.05 %~1 - 2 %
Throughput High (Multiple spots/plate)Low (Serial injection)Medium
Cost per Run < $1.00> $20.00> $10.00
Specificity Medium (Rf overlap possible)High (Rt resolution)Very High (Structural)
Amine Handling Requires TEA/BaseRequires Buffer/TFASolvent dependent
Decision Logic: When to use which?

Decision_Tree Start Goal: Purity Check Q1 Is accurate quantitation required (<1% error)? Start->Q1 Q2 Is the sample a crude reaction mix? Q1->Q2 No UseHPLC Use HPLC (Method: C18, Water/ACN + 0.1% TFA) Q1->UseHPLC Yes UseTLC Use TLC (Method: DCM/MeOH/TEA) Q2->UseTLC Yes (Quick Check) UseNMR Use qNMR (With Internal Std) Q2->UseNMR No (Final ID)

Figure 2: Decision Matrix for selecting the appropriate validation method.

Experimental Data: Representative Results

The following data represents typical separation efficiency using the described protocol.

Mobile Phase: DCM:MeOH:TEA (95:4:1) Stationary Phase: Silica Gel 60



ComponentRf ValueUV Response (254nm)Ninhydrin Response
4-Nitrobenzo[d][1,3]dioxole 0.85StrongNegative (No Color)
Benzo[d][1,3]dioxol-4-amine 0.35StrongPositive (Purple)
Baseline Salts 0.00NoneNone

Interpretation: The large


 (0.50) between the nitro precursor and the amine product indicates excellent resolution. If the amine spot streaks from 0.35 down to 0.10, the TEA concentration in the mobile phase is insufficient or the plate was not dried properly.

References

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Benzo[d][1,3]dioxol-4-amine Product Data. Retrieved from

  • PubChem. (2025). Benzo[d][1,3]dioxol-4-amine Compound Summary. National Library of Medicine. Retrieved from [1]

  • Cegielska, B., & Kacprzak, K. (2008). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. University of Warsaw. (Validates Ninhydrin specificity for amines). Retrieved from

Sources

UV-Vis absorption characteristics of Benzo[d][1,3]dioxol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the UV-Vis absorption characteristics of Benzo[d][1,3]dioxol-4-amine hydrochloride , synthesizing theoretical spectroscopic principles with comparative data from structural analogs.[1][2]

Technical Comparison & Characterization Guide [1][2]

Executive Summary

This compound (CAS: 1668-84-4), also known as 4-amino-1,3-benzodioxole HCl, presents a distinct spectroscopic profile governed by the "masking" effect of protonation.[1][2] Unlike its free base counterpart, the hydrochloride salt exhibits a hypsochromic (blue) shift, displaying an absorption profile nearly identical to the parent 1,3-benzodioxole scaffold.[1] This guide details the electronic transitions involved and provides a self-validating experimental protocol to distinguish this compound from its common isomer, the 5-amine (piperonyl) derivative.[1][2]

Theoretical Framework: Electronic Transitions

To interpret the UV-Vis spectrum accurately, one must understand the interplay between the chromophore (the benzodioxole ring) and the auxochrome (the amine group).

The "Salt Effect" Mechanism

The unprotonated amino group (


) is a strong auxochrome.[1][2] Its lone pair electrons participate in 

transitions and conjugate with the aromatic ring, lowering the energy gap (

) and causing a bathochromic (red) shift.[2]

However, in the hydrochloride salt , the nitrogen is protonated (


).[1][2] The lone pair is bound to a proton and cannot participate in resonance.[1] Consequently, the auxochromic effect is effectively "turned off."[1]
  • Free Base:

    
     (Conjugated system).[1][2]
    
  • Hydrochloride Salt:

    
     (Resembles unsubstituted 1,3-benzodioxole).[1][2]
    
Structural Diagram: Protonation Switch

ProtonationEffect cluster_0 Free Base (pH > 8) cluster_1 Hydrochloride Salt (pH < 4) Base Benzo[d][1,3]dioxol-4-amine (-NH2 Lone Pair Available) Spec1 Bathochromic Shift (Red Shift) λmax ~ 300 nm Base->Spec1 n -> π* Salt Benzo[d][1,3]dioxol-4-amine HCl (-NH3+ Lone Pair Blocked) Base->Salt + HCl (Protonation) Salt->Base + NaOH (Deprotonation) Spec2 Hypsochromic Shift (Blue Shift) λmax ~ 285 nm Salt->Spec2 π -> π* only

Figure 1: The "On/Off" switch of the auxochromic effect.[1][2] Protonation removes the n-electron contribution, reverting the spectrum to the parent hydrocarbon baseline.

Comparative Analysis

The following table contrasts the 4-amine hydrochloride with its key alternatives and isomers. Note that the 4-isomer (ortho to the bridge) is sterically distinct from the 5-isomer (meta/para to the bridge).[1][2]

CompoundState

(nm)

(L/mol[2][3][4][5][6]·cm)
Spectral Features
Benzo[d][1,3]dioxol-4-amine HCl Salt 284 - 288 ~3,500 Sharp band; resembles parent benzodioxole.
Benzo[d][1,3]dioxol-4-amineFree Base295 - 305~4,200Broad band; significant red shift vs salt.[1][2]
Benzo[d][1,3]dioxol-5-amine Free Base300 - 310~5,000"Piperonyl" isomer; stronger conjugation (para-like).[1][2]
1,3-BenzodioxoleParent2863,600Reference baseline; fine structure often visible.[1][2]
AnilineReference230, 2808,600, 1,400Classic aromatic amine profile.[1]

Key Insight: The 4-isomer often exhibits a slightly lower


 (higher energy) than the 5-isomer in the free base form due to the "ortho effect," where proximity to the oxygen bridge may cause slight steric twisting or electronic repulsion, minimally disrupting planarity compared to the linear conjugation of the 5-isomer.[1]

Experimental Protocol: Self-Validating Identification

To confirm the identity of Benzo[d][1,3]dioxol-4-amine HCl and rule out non-ionizable impurities (like nitro-benzodioxoles), use this pH-swing method.

Reagents
  • Solvent: Methanol or Ethanol (Spectroscopic Grade).[1][2]

  • Acid: 0.1 M HCl.[1][2]

  • Base: 0.1 M NaOH.

Workflow
  • Baseline Scan: Dissolve 2 mg of the sample in 100 mL Methanol. Scan 200–400 nm.[1][2]

    • Expectation:

      
       nm (if pure HCl salt).[1][2]
      
  • Acid Confirmation: Add 2 drops of 0.1 M HCl to the cuvette.

    • Observation: No significant change should occur (confirming the amine is already fully protonated).[1][2]

  • Base Swing (The Validation): Add 4 drops of 0.1 M NaOH (enough to neutralize and basify).

    • Observation: Immediate Red Shift of 10–20 nm (to ~300 nm).[1][2]

    • Logic: This confirms the presence of a primary amine capable of restoring conjugation.

Workflow Diagram

ExperimentalWorkflow Start Dissolve Sample (Methanol, 10 μM) Scan1 Scan 1: Baseline Result: λmax ~ 285 nm Start->Scan1 AddBase Add Excess NaOH (In-situ Deprotonation) Scan1->AddBase Scan2 Scan 2: Basic Mode Result: λmax ~ 300 nm AddBase->Scan2 Compare Calculate Shift (Δλ) If Δλ > 10 nm: Identity Confirmed Scan2->Compare

Figure 2: Step-by-step validation protocol.[1][2] The shift upon basification is the "fingerprint" of the amine salt.

References

  • National Institute of Standards and Technology (NIST). 1,3-Benzodioxole UV-Vis Spectrum Data.[1][2] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1][2]

  • PubChem. Benzo[d][1,3]dioxol-4-amine Compound Summary. National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Explains the auxochromic shift and protonation effects on aniline derivatives).

  • Dallacker, F., & Eschelbach, F. (1960).[1][2] Derivatives of methylenedioxybenzene.[1][2][5][7] (Foundational work on the synthesis and properties of isomeric amino-benzodioxoles).

Sources

Safety Operating Guide

Personal protective equipment for handling Benzo[d][1,3]dioxol-4-amine hydrochloride

A Comprehensive Guide to the Safe Handling of Benzo[d][1][2]dioxol-4-amine Hydrochloride

This document provides essential safety protocols and operational guidance for the handling and disposal of Benzo[d][1][2]dioxol-4-amine hydrochloride. As a compound with potential biological activity, it demands a rigorous and informed approach to laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, aiming to build a foundation of trust through scientifically grounded, experience-driven procedures. The protocols herein are structured to be self-validating, ensuring that safety is an integral component of the experimental workflow.

Hazard Identification and Risk Assessment: A Proactive Stance

Benzo[d][1][2]dioxol-4-amine hydrochloride is an aromatic amine, a class of compounds that requires careful handling due to potential toxicity. While a specific, comprehensive toxicological profile for this exact salt may be limited, the data available for the parent compound, Benzo[d][1][2]dioxol-4-amine, and related aromatic amines, necessitates treating it as a hazardous substance.

The primary hazards are identified as:

  • Harmful if swallowed, in contact with skin, or if inhaled .[3]

  • Causes skin and eye irritation .[4]

  • May cause respiratory irritation .[4]

Given its nature as a solid powder, there is a significant risk of generating airborne dust during handling, which can be easily inhaled or can settle on surfaces, leading to unintentional skin contact or ingestion.[5] Therefore, a thorough risk assessment is mandatory before any work begins. This involves evaluating the quantity of the substance being used, the frequency of handling, and the specific procedures being undertaken to determine the potential for exposure.

Engineering Controls: Your First and Most Critical Line of Defense

The primary method for controlling exposure to hazardous powders is through the use of proper engineering controls. Personal Protective Equipment (PPE) is a final barrier and should never be the sole means of protection.

Chemical Fume Hood: All handling procedures involving Benzo[d][1][2]dioxol-4-amine hydrochloride, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood.[3][6] This is non-negotiable. The fume hood's airflow is critical for containing airborne particles and preventing their escape into the laboratory environment.[7]

Best Practices for Fume Hood Use:

  • Verify Airflow: Before starting, ensure the fume hood is functioning correctly and the airflow monitor indicates a safe operational level.

  • Minimize Air Disturbance: Keep the sash at the lowest practical height. Avoid rapid movements in and out of the hood, as this can disrupt the protective air curtain.[6]

  • Work Deep Inside: All apparatus and handling should be at least 6 inches (15 cm) inside the plane of the sash.[6]

  • Weighing Powders: If possible, use a balance located inside a fume hood. If the balance is sensitive to vibrations from the hood, an alternative is to tare a sealed container, add the approximate amount of powder inside the fume hood, seal the container, and then weigh it outside the hood.[5] Adjust the amount within the hood as necessary, always keeping the primary container within the controlled space.

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, which should be donned before entering the designated handling area.

Area of Protection Required PPE Specifications and Best Practices
Body Protection Chemical-resistant lab coatMust be fully buttoned. For procedures with a higher risk of contamination, a disposable gown over the lab coat is recommended.[1]
Eye and Face Protection Safety goggles with side shieldsRequired for all handling. A face shield worn over safety goggles is mandatory when there is a significant splash risk.[1]
Hand Protection Double-gloving with compatible glovesAn inner pair of nitrile gloves provides a base layer of protection. The outer pair should be of a material with good resistance to aromatic amines, such as Butyl rubber or Viton™.[8][9] For incidental contact, thicker nitrile gloves (e.g., 8 mil) may be used, but must be changed immediately upon contamination. Always inspect gloves for any signs of degradation or punctures before use.[8]
Respiratory Protection NIOSH-approved respirator (if required)If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary. The need for respiratory protection should be determined by your institution's environmental health and safety (EHS) department based on your specific risk assessment.[1]
Foot Protection Closed-toe shoesMandatory in all laboratory settings to protect against spills and falling objects.[1]

Step-by-Step Safe Handling and Operation Plan

A systematic approach to handling ensures that safety is maintained at every stage of the process.

Preparation:

  • Designate an Area: Clearly mark a specific area within a chemical fume hood for handling Benzo[d][1][2]dioxol-4-amine hydrochloride.[1]

  • Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weigh paper or boats, volumetric flasks, solvents, and a dedicated, labeled waste container.[1]

  • Pre-Donning PPE Check: Ensure all required PPE is available and in good condition. Don all PPE as outlined in the table above.

Weighing and Solution Preparation:

  • Containment: Place a disposable, absorbent bench liner inside the fume hood to contain any potential spills.[1]

  • Dispensing: Carefully dispense the powder from its container onto weigh paper or a weigh boat. Use a gentle scooping motion to minimize the generation of airborne dust.

  • Transfer: Carefully transfer the weighed powder into a volumetric flask.

  • Rinsing: Rinse the weigh paper and spatula with the solvent to be used, ensuring all of the compound is transferred into the flask.

  • Dissolving: Add the solvent, cap the flask, and gently swirl to dissolve the compound.

  • Immediate Cleanup: As soon as the transfer is complete, dispose of the used weigh paper and any other contaminated disposable items into the designated hazardous waste container located within the fume hood.

PPE_Workflowcluster_prepPreparation Phasecluster_opsOperational Phasecluster_postPost-Handling PhaseRisk_AssessmentConduct Risk AssessmentSelect_PPESelect PPE based on TableRisk_Assessment->Select_PPEIdentifies HazardsInspect_PPEInspect PPE for IntegritySelect_PPE->Inspect_PPEDon_PPEDon PPE CorrectlyInspect_PPE->Don_PPEIf OKHandle_ChemicalHandle Chemical in Fume HoodDon_PPE->Handle_ChemicalMonitor_ContaminationMonitor for ContaminationHandle_Chemical->Monitor_ContaminationDoff_PPEDoff PPE SafelyHandle_Chemical->Doff_PPETask CompleteMonitor_Contamination->Handle_ChemicalIf cleanMonitor_Contamination->Doff_PPEIf contaminated, exitDispose_PPEDispose of Contaminated PPEDoff_PPE->Dispose_PPEWash_HandsWash Hands ThoroughlyDispose_PPE->Wash_Hands

Caption: Workflow for PPE selection, use, and disposal.

Decontamination and Waste Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and ensure the safety of others. All waste generated from handling Benzo[d][1][2]dioxol-4-amine hydrochloride must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, weigh papers, and bench liners, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[10]

  • Liquid Waste: Solutions containing Benzo[d][1][2]dioxol-4-amine hydrochloride should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS office.[10]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Benzo[d][1][2]dioxol-4-amine Hydrochloride".[10]

  • Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials like strong oxidizing agents.[10]

  • Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures: Be Prepared

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3]

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11]

  • Seek immediate medical attention.

Inhalation:

  • Move the person to fresh air. If breathing is difficult, provide oxygen.[11]

  • Seek immediate medical attention.

Spill:

  • Evacuate the area and restrict access.

  • If the spill is small and contained within the fume hood, use an absorbent material to clean it up while wearing appropriate PPE. Collect all cleanup materials in the hazardous waste container.

  • For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's EHS emergency line immediately.

By adhering to these stringent protocols, you can effectively manage the risks associated with Benzo[d][1][2]dioxol-4-amine hydrochloride, ensuring your safety and the integrity of your research.

References

  • Glove Compatibility. CP Lab Safety. [Link]

  • GLOVE SELECTION CHART. University of Pittsburgh. [Link]

  • WORKING SAFELY WITH TOXIC POWDERS. Duke University Occupational Hygiene and Safety Division. [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]

  • Benzo[d][1][2]dioxol-4-amine | CAS#:1668-84-4. Chemsrc. [Link]

  • Weighing Hazardous Powders in the Laboratory. Princeton University Environmental Health & Safety. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Benzo[d][1][2]dioxol-4-amine | CAS 1668-84-4. AMERICAN ELEMENTS. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Chemical glove selection tool. MAPA Professional. [Link]

  • Aromatic Amine Pollution. Sustainability Dictionary. [Link]

  • Guidelines For The Safe Use Of Laboratory Fume Hoods. University of California, Riverside Environmental Health & Safety. [Link]

  • Glove Selection Guide. University of California, Berkeley Office of Environment, Health & Safety. [Link]

  • Powder Handling. AirClean Systems. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.